Sodium dodecyl sulfate
Description
Overview of Sodium Dodecyl Sulfate (B86663) as a Research Reagent
Sodium dodecyl sulfate, also known by its synonym sodium lauryl sulfate (SLS), is a powerful anionic surfactant widely utilized in biochemical and molecular biology research. wisdomlib.orgrroij.com Its amphiphilic nature, possessing both a hydrophobic 12-carbon tail and a hydrophilic sulfate headgroup, allows it to disrupt non-covalent bonds within and between molecules. wikipedia.orgsigmaaldrich.com This property is fundamental to its primary roles in the laboratory, which include cell lysis, protein denaturation, and solubilization of cellular components. rroij.comwikipedia.orgmagen-tec.com
In the context of protein biochemistry, SDS is a key component in protein extraction and, most notably, in this compound-polyacrylamide gel electrophoresis (SDS-PAGE). sigmaaldrich.comsigmaaldrich.com During SDS-PAGE, the detergent binds to proteins at a consistent ratio of approximately 1.4 grams of SDS per gram of protein, effectively denaturing them and imparting a uniform negative charge. metwarebio.comwikipedia.org This action masks the intrinsic charge of the protein, ensuring that its migration through the polyacrylamide gel is primarily dependent on its molecular weight. metwarebio.compatsnap.com
For nucleic acid analysis, SDS is a crucial ingredient in lysis buffers for both DNA and RNA extraction. wikipedia.orgmagen-tec.com It aids in disrupting cell membranes to release the genetic material and simultaneously inhibits the activity of nucleases that could otherwise degrade the DNA or RNA. wikipedia.org This ensures the integrity of the nucleic acids for downstream applications such as polymerase chain reaction (PCR) and Southern blotting. sigmaaldrich.com
Beyond its use in electrophoresis and nucleic acid extraction, SDS is employed in a variety of other research applications. It is used to solubilize proteins for various analyses, including the characterization of protein fibrils in neuropathological research. nih.govmdpi.com Furthermore, its surfactant properties are utilized to stabilize emulsions and microspheres and to improve the dissolution of poorly soluble compounds in certain formulations. wisdomlib.org
Historical Development and Evolution of SDS-Related Research Methodologies
The widespread use of SDS in modern laboratories is the result of key developments in protein separation techniques that occurred in the mid-20th century. Before the advent of SDS-PAGE, separating proteins by size was a significant challenge in molecular biology research. bio-techne.com
In the 1960s, researchers like Baruch Davis and Leonard Ornstein made significant strides in polyacrylamide gel electrophoresis, introducing the concept of discontinuous gel systems to improve protein separation. abcam.com However, a major breakthrough came in 1970 when Ulrich K. Laemmli, a postdoctoral fellow at the Medical Research Council's Laboratory of Molecular Biology, refined the technique by incorporating SDS. abcam.commit.edu This innovation, building upon the earlier work of Jacob V. Maizel who had used SDS to analyze poliovirus proteins, allowed for the separation of proteins based almost exclusively on their molecular weight. bio-techne.commit.edu Laemmli's motivation was to analyze the structural proteins of the T4 bacteriophage capsid, which could not be dissociated under native conditions. mit.edu The use of SDS to solubilize and denature these proteins was a critical step. mit.edu
The initial SDS-PAGE method involved casting polyacrylamide gels in tubes, which had to be physically broken to access the gel for staining. bio-techne.com A significant improvement came with the development of slab gels, which allowed for the analysis of multiple samples simultaneously and quickly became the standard. bio-techne.comnih.gov Laemmli's 1970 paper on the subject has been cited hundreds of thousands of times, a testament to the technique's profound impact on the scientific community. bio-techne.comnih.gov
The evolution of SDS-based methodologies continues. While SDS-PAGE remains a gold standard, other techniques have emerged. metwarebio.combio-techne.com Capillary electrophoresis (CE), developed around the same time as SDS-PAGE and enhanced by researchers like James W. Jorgenson and Krynn D. Lukacs, offers advantages such as higher throughput and reduced use of hazardous reagents. bio-techne.com
Significance of SDS in Modern Scientific Disciplines
The introduction of SDS into research methodologies has had a far-reaching impact across numerous scientific fields, fundamentally changing the way scientists approach the study of proteins and other macromolecules.
In biochemistry and molecular biology , SDS-PAGE is considered a fundamental and indispensable technique for protein analysis. metwarebio.comnumberanalytics.com It is routinely used to determine the molecular weight of proteins, assess protein purity, and analyze the composition of complex protein mixtures. metwarebio.comnih.gov The combination of SDS-PAGE with western blotting allows for the specific identification and quantification of proteins, which is crucial for a wide range of research and diagnostic applications. abcam.com The ability of SDS to lyse cells and denature proteins is also central to nucleic acid extraction protocols, making it a vital reagent for genetics and genomics research. wikipedia.orgmagen-tec.com
In the field of biotechnology , SDS is used in numerous applications, including recombinant DNA technology where it acts as a membrane solubilizer. rroij.com It is also employed in the study of protein folding and in the development of biopharmaceutical products. bio-techne.com
The influence of SDS extends to materials science , where its surfactant properties are exploited. For instance, aqueous solutions of SDS are used to disperse or suspend nanotubes, such as carbon nanotubes. sdlookchem.com It has also been investigated as a component in the development of composites, for example, to improve the mechanical and thermal properties of polypropylene/chitosan composites. researchgate.net Additionally, research has explored its use as a lubricant in micromachining processes. mdpi.com
The versatility of SDS is further highlighted by its use in techniques for preparing brain tissue for optical microscopy and its potential as a topical microbicide to prevent viral infections. wikipedia.orgsdlookchem.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;dodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
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InChI Key |
DBMJMQXJHONAFJ-UHFFFAOYSA-M | |
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Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
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Molecular Formula |
NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
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| Record name | SODIUM LAURYL SULFATE | |
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DSSTOX Substance ID |
DTXSID1026031 | |
| Record name | Sodium dodecyl sulfate | |
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Molecular Weight |
288.38 g/mol | |
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Physical Description |
Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
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| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |
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| Record name | Sodium lauryl sulfate | |
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| Record name | SODIUM LAURYL SULFATE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
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| Record name | Sodium lauryl sulfate | |
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| Record name | SODIUM LAURYL SULFATE | |
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Density |
greater than 1.1 at 68 °F (USCG, 1999) | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Impurities |
/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |
| Record name | SODIUM LAURYL SULFATE | |
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Color/Form |
White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |
CAS No. |
151-21-3, 8012-56-4 | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
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| Record name | Sodium lauryl sulfate [JAN:NF] | |
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Melting Point |
399 to 405 °F (NTP, 1992), 204 °C | |
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Fundamental Principles of Sodium Dodecyl Sulfate Self Assembly and Aggregation
Micellization Phenomena of Sodium Dodecyl Sulfate (B86663)
The formation of micelles by sodium dodecyl sulfate in a solution is a critical phenomenon that occurs above a narrow concentration range known as the critical micelle concentration (CMC). Below the CMC, SDS exists predominantly as individual ions. Above the CMC, the additional surfactant molecules aggregate to form micelles. This process is a cooperative self-assembly driven by the hydrophobic effect, which is the main driving force behind the formation of micelles in solution ijsr.net. The hydrophobic tails of the SDS molecules cluster together to form the core of the micelle, thus minimizing their contact with water, while the polar sulfate head groups form the outer shell, interacting with the aqueous solvent. This arrangement is a thermodynamically favorable state that significantly alters the properties of the solution, such as conductivity, surface tension, and the ability to solubilize nonpolar substances.
The critical micelle concentration (CMC) is a fundamental parameter for characterizing surfactants and is the concentration at which the formation of micelles begins. The determination of the CMC can be accomplished through various experimental techniques that monitor a change in a physical property of the surfactant solution as a function of its concentration. An abrupt change in the slope of the plot of the measured property versus surfactant concentration indicates the onset of micelle formation. The selection of a particular method depends on the properties of the surfactant and the available instrumentation asianpubs.org.
Conductivity measurement is a common and effective technique for determining the CMC of ionic surfactants like this compound (SDS) nih.gov. This method is based on the change in the electrical conductivity of the surfactant solution with concentration. Below the CMC, SDS behaves as a strong electrolyte, and the conductivity increases linearly with concentration as more charge-carrying monomers are added.
However, once micelles are formed above the CMC, the mobility of the aggregated ions is less than that of the individual free ions. This is because the newly formed micelles are larger entities and because a fraction of the counter-ions (Na+) becomes associated with the micelle surface, reducing the total number of effective charge carriers. Consequently, the rate of increase in conductivity with surfactant concentration is significantly lower in the post-micellar region. The CMC is determined graphically as the point of intersection of the two linear portions of the conductivity versus concentration plot scribd.comresearchgate.net.
For example, a study determining the CMC of pure SDS in water using the conductivity method found a value of 9.5 x 10⁻³ mol dm⁻³ jcsp.org.pk. Another study reported a CMC value of 8.3 mM for SDS in water at 25 °C, which was in good agreement with literature values ranging from 8.1 to 8.4 mM acs.org.
| Solvent | Temperature (°C) | CMC (mM) | Reference |
|---|---|---|---|
| Water | 25 | 9.5 | jcsp.org.pk |
| Water | 25 | 8.3 | acs.org |
| Acetonitrile-water (3% v/v) | Not Specified | 7.7 | asianpubs.org |
| 1.25% Ethanol | Not Specified | 8.1 | researchgate.net |
Spectroscopic techniques are widely used for the determination of the CMC of surfactants due to their sensitivity and versatility tandfonline.comresearchgate.net. These methods often employ probe molecules whose spectroscopic properties change upon incorporation into the micellar environment.
One of the most common spectroscopic methods is fluorescence spectroscopy, often utilizing a fluorescent probe like pyrene (B120774). The fluorescence spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. However, when micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the vibronic fine structure of the pyrene fluorescence spectrum. Specifically, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is monitored. This ratio is high in polar solvents like water and decreases as pyrene moves into the nonpolar micellar core. A plot of the I₁/I₃ ratio against the surfactant concentration shows a sharp decrease at the CMC, allowing for its determination asianpubs.org. A study using this method determined the CMC of SDS to be 8.3 x 10⁻³ mol dm⁻³ jcsp.org.pk.
UV-Vis spectrophotometry can also be used, often indirectly, to determine the CMC tandfonline.com. This can be achieved by observing changes in the absorbance spectrum of a dye that interacts with the surfactant micelles. For instance, the interaction between a cationic dye and anionic SDS micelles can lead to a shift in the dye's absorption spectrum, which can be monitored to find the CMC iicbe.org.
| Method | Probe/Dye | CMC (mM) | Reference |
|---|---|---|---|
| Fluorescence Spectroscopy | Pyrene | 8.3 | jcsp.org.pk |
| Spectrophotometry | Methyl Violet | 4.8 | iicbe.org |
The process of micellization is governed by thermodynamic principles. The thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), provide valuable insights into the driving forces behind micelle formation. These parameters can be determined experimentally, often by studying the temperature dependence of the CMC cdnsciencepub.comresearchgate.net.
The closed association model is a simplified model often used to describe the equilibrium between free surfactant monomers and monodispersed micelles, which allows for the calculation of these thermodynamic parameters acs.orgconicet.gov.ar.
The standard Gibbs free energy of micellization (ΔG°mic) indicates the spontaneity of the micellization process. A negative value of ΔG°mic signifies that the formation of micelles is a spontaneous process. For ionic surfactants like SDS, the ΔG°mic can be calculated from the CMC value using the following equation, derived from the mass action model:
ΔG°mic = (2 - β)RT ln(X_CMC)
where R is the gas constant, T is the absolute temperature, X_CMC is the CMC expressed as a mole fraction, and β is the degree of counter-ion binding to the micelle ajchem-a.com. The term (2 - β) accounts for the contribution of the counter-ions.
The micellization of SDS is a spontaneous process, as indicated by the consistently negative values of ΔG°mic. Studies have shown that the value of ΔG°mic is almost invariant over a range of temperatures, a phenomenon known as "compensation phenomena" where changes in enthalpy and entropy with temperature offset each other acs.org. For example, in an aqueous solution, the ΔG°mic for SDS is typically in the range of -30 to -40 kJ/mol at room temperature.
The enthalpy of micellization (ΔH°mic) represents the heat change associated with the formation of micelles. It can be determined from the temperature dependence of the CMC using the van't Hoff equation. The entropy of micellization (ΔS°mic) reflects the change in the degree of order of the system upon micelle formation. It can be calculated from the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
As the temperature increases, the contribution of the hydrophobic effect diminishes, and the entropy of micellization is expected to decrease acs.orgconicet.gov.ar. Concurrently, the enthalpy of micellization becomes more exothermic (more negative), indicating that the process becomes more energetically favorable. This interplay between enthalpy and entropy results in the Gibbs free energy remaining relatively constant over a certain temperature range.
| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |
|---|---|---|---|
| 298.15 | -36.8 | -1.5 | 118.4 |
| 303.15 | -37.4 | -3.2 | 112.8 |
| 308.15 | -38.0 | -5.0 | 107.1 |
| 313.15 | -38.5 | -6.7 | 101.5 |
Note: The values in this table are representative and can vary based on experimental conditions and the specific model used for calculation. The trend of decreasing enthalpy and entropy with increasing temperature is a key characteristic.
Thermodynamics of SDS Micellization
Pseudo-Phase Separation Model Applications
The pseudo-phase separation model is a thermodynamic framework used to describe the formation of micelles. researchgate.netconicet.gov.ar This model treats the process of micellization as a phase separation in which micelles are considered a distinct pseudophase that is in equilibrium with the aqueous solution of surfactant monomers. wikipedia.orgacs.org The model simplifies the complex process of micelle formation, allowing for the calculation of key thermodynamic parameters.
Applications of the pseudo-phase separation model are instrumental in determining the standard Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic). researchgate.netajchem-a.com These parameters provide insight into the spontaneity and driving forces of the micellization process. For ionic surfactants like SDS, the Gibbs free energy of micellization can be calculated using the following equation:
ΔG°mic = RT ln(CMC)
where R is the gas constant, T is the absolute temperature, and CMC is the critical micelle concentration expressed as a mole fraction. The enthalpy of micellization can be determined from the temperature dependence of the CMC using the van't Hoff equation. The entropy of micellization is then calculated from the Gibbs-Helmholtz equation.
Experimental techniques such as conductometry and tensiometry are often employed to determine the CMC at various temperatures, and the data obtained are then analyzed using the pseudo-phase separation model to calculate the thermodynamic parameters. researchgate.netajchem-a.com
Structural Characterization of SDS Micelles
The structure of this compound micelles is not static but is influenced by various factors, including surfactant concentration, temperature, and the presence of electrolytes. Techniques such as small-angle neutron scattering (SANS), small-angle X-ray scattering (SAXS), and dynamic light scattering (DLS) are pivotal in elucidating the size, shape, and internal structure of these aggregates. nih.govresearchgate.net
Micellar Size and Shape Distribution Analysis
SDS micelles are generally considered to be spherical or nearly spherical at concentrations just above the CMC. researchgate.net However, as the concentration of SDS or added salt increases, they can undergo a shape transition to form larger, ellipsoidal or even cylindrical (rod-like) structures. researchgate.netnbi.dk
The aggregation number (Nagg), which is the average number of surfactant molecules in a single micelle, is a key parameter in characterizing micellar size. For SDS in aqueous solution, the aggregation number typically ranges from 50 to 100, depending on the conditions. csun.edu
Various experimental methods are used to determine the size and shape of SDS micelles:
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) provide detailed information about the size, shape, and internal structure of the micelles by analyzing the scattering patterns of neutrons or X-rays. nih.govresearchgate.net
Dynamic Light Scattering (DLS) measures the hydrodynamic radius of the micelles by analyzing the fluctuations in scattered light intensity caused by their Brownian motion. azom.com
Fluorescence Quenching techniques can be used to determine the aggregation number by observing the quenching of a fluorescent probe incorporated into the micelles. nbi.dk
The analysis of experimental data often involves fitting the results to theoretical models, such as those for spherical or ellipsoidal particles, to extract parameters like the micelle dimensions and aggregation number. nih.govnist.gov
| SDS Concentration (mg/mL) | Temperature (°C) | Z-average Diameter (nm) |
|---|---|---|
| 25 | 25 | Multiple nanometer-sized micelles and larger aggregates |
| 50 | 25 | Predominantly nanometer-sized micelles |
Note: At a concentration of 25 mg/mL, in addition to the formation of nanometer-sized micelles, larger aggregates of several hundred nanometers can also form. azom.com The number of these large aggregates tends to decrease as the concentration is increased to 50 mg/mL. azom.com
Influence of Temperature on Micelle Structure
Temperature has a significant impact on the structure of SDS micelles. nih.govnist.govoclc.org Generally, an increase in temperature leads to a decrease in the aggregation number and a reduction in the size of the micelles. nih.govresearchgate.net This is attributed to several factors, including increased thermal motion of the surfactant molecules and changes in the hydration of the hydrophilic head groups. researchgate.net
Small-angle neutron scattering (SANS) studies have shown that SDS micelles tend to be slightly compressed (oblate ellipsoids) and their size shrinks as the temperature rises. nih.govnist.gov The decrease in micelle volume with increasing temperature results in a higher number density of smaller micelles. nih.gov
| Temperature (°C) | Aggregation Number (Nagg) |
|---|---|
| 25 | ~70 |
| 40 | ~60 |
| 60 | ~50 |
Note: The aggregation number (Nagg) is seen to decrease with increasing temperature as the micelle sizes (and volume) decrease with increasing temperature. nih.gov
Kinetics of SDS Aggregate Formation
Micelles are dynamic entities that are in a constant state of equilibrium with the surrounding monomeric surfactant molecules. nih.govfirp-ula.org The kinetics of micelle formation and breakdown involve two primary relaxation processes:
A fast relaxation process (τ1) , occurring on the microsecond timescale, is associated with the rapid exchange of individual surfactant monomers between the micelles and the bulk solution. firp-ula.org
A slow relaxation process (τ2) , which takes place on a millisecond to second timescale, is related to the complete formation or dissolution of a micelle. nih.govresearchgate.net This slow relaxation time is directly correlated with the average lifetime and stability of a micelle. researchgate.netresearchgate.net
Techniques such as temperature-jump, pressure-jump, and stopped-flow are used to study these relaxation kinetics. nih.govresearchgate.net For SDS, the slow relaxation times (τ2) have been found to be in the range of milliseconds to seconds, depending on the surfactant concentration. nih.govresearchgate.net The stability of SDS micelles, as indicated by τ2, can influence various technological processes that involve a rapid increase in interfacial area, such as foaming and emulsification. nih.govresearchgate.net
| SDS Concentration (mM) | Slow Relaxation Time (τ2) (s) |
|---|---|
| ~CMC | 10-4 - 10-3 |
| 200 | ~5 |
| >200 | Decreases |
Note: The slow relaxation time of SDS micelles is concentration-dependent, with a maximum stability observed at around 200 mM. researchgate.net
Interactions of this compound in Mixed Surfactant Systems
The behavior of SDS can be significantly altered when it is mixed with other types of surfactants, leading to systems with properties that can be tailored for specific applications.
Synergistic and Antagonistic Effects in Binary and Ternary Mixtures
When two or more surfactants are mixed, their interactions can lead to synergistic or antagonistic effects. researchgate.netarxiv.orgnih.govarxiv.org
Synergism is the phenomenon where the properties of the mixed surfactant system, such as its ability to reduce surface tension or form micelles, are more pronounced than the sum of the properties of the individual components. researchgate.net This often results in a lower critical micelle concentration for the mixture compared to the individual surfactants.
Antagonism , conversely, is when the performance of the mixture is less effective than that of the individual surfactants. arxiv.orgnih.govarxiv.org
These interactions are particularly prominent in mixtures of anionic surfactants like SDS with cationic, nonionic, or zwitterionic surfactants. The nature of the interaction is governed by factors such as the electrostatic forces between the head groups and the hydrophobic interactions between the alkyl chains.
The regular solution theory is often used to quantify the interactions between surfactants in a mixed micelle through an interaction parameter, β.
A negative β value indicates synergistic interactions, meaning the attraction between the different surfactant molecules in the micelle is stronger than the attraction between identical molecules.
A positive β value suggests antagonistic interactions.
A β value of zero implies ideal mixing.
| Surfactant 2 | Type | Interaction Parameter (β) | Effect |
|---|---|---|---|
| Cationic Surfactant (e.g., CTAB) | Cationic | Strongly Negative | Strong Synergism |
| Nonionic Surfactant (e.g., Triton X-100) | Nonionic | Moderately Negative | Synergism |
| Another Anionic Surfactant | Anionic | Close to Zero or Slightly Positive | Ideal or Weakly Antagonistic |
Note: The interaction parameter (β) is a measure of the deviation from ideal mixing behavior in the mixed micelles. Strong electrostatic attraction between the oppositely charged head groups of anionic and cationic surfactants leads to highly synergistic interactions. researchgate.net
Non-Ideal Mixing in SDS-Containing Systems
In multicomponent surfactant systems, the assumption of ideal mixing, where the properties of the mixture are a simple weighted average of the individual components, often breaks down. This is particularly true for systems containing this compound (SDS) mixed with other types of surfactants. The deviation from ideality arises from specific interactions between the constituent surfactant molecules within the mixed micelles. These interactions can be attractive (synergistic) or repulsive (antagonistic), leading to significant changes in the physicochemical properties of the surfactant solution, most notably the critical micelle concentration (CMC).
Similarly, mixtures of SDS with cationic surfactants, like dodecyltrimethylammonium (B156365) bromide (DTAB), exhibit strong synergistic interactions. The electrostatic attraction between the oppositely charged head groups of the anionic SDS and cationic DTAB molecules is a primary driver for the significant reduction in the CMC of these mixed systems compared to the individual surfactants. This strong attraction leads to the formation of highly stable mixed micelles.
The extent of non-ideality in these systems can be quantified and is often influenced by factors such as the mole fraction of each surfactant, temperature, and the presence of electrolytes. Understanding these non-ideal mixing behaviors is crucial for formulating effective surfactant systems for a wide range of applications, from detergents and emulsifiers to drug delivery and enhanced oil recovery.
A summary of the critical micelle concentration (CMC) for SDS and its mixtures with Dodecyltrimethylammonium Bromide (DTAB) at different mole fractions of DTAB is presented in the table below.
Intercomponent Interaction Parameters
To quantify the non-ideal behavior and the strength of interactions between different surfactant molecules in a mixed micelle, the concept of the intercomponent interaction parameter, often denoted as β, is utilized. This parameter is derived from the Regular Solution Theory (RST) as adapted for surfactant systems by Rubingh. The theory provides a framework for understanding and predicting the properties of mixed surfactant systems, including their CMC.
The interaction parameter, β, is a measure of the excess free energy of mixing of the surfactants in the micellar phase. A negative value of β indicates an attractive interaction (synergism) between the two surfactants, meaning that the mixed micelle is more stable than the ideal mixed state. A positive β value signifies a repulsive interaction (antagonism), where the formation of mixed micelles is less favorable than in the ideal case. A β value of zero corresponds to ideal mixing.
The magnitude of the β parameter reflects the strength of the interaction. For instance, in mixtures of anionic SDS and nonionic surfactants like Triton X-100, the interaction parameter is typically negative, indicating synergistic interactions. These interactions are primarily driven by the reduction in electrostatic repulsion between the SDS headgroups due to the presence of the nonionic surfactant.
In the case of SDS mixed with the cationic surfactant dodecyltrimethylammonium chloride (DoTAC), the interaction parameter is found to be highly negative, signifying a very strong synergistic interaction. This is due to the strong electrostatic attraction between the oppositely charged headgroups. Conversely, mixing SDS with another anionic surfactant would likely result in a positive or near-zero β value due to electrostatic repulsion between the similar head groups.
The interaction parameter can be calculated from experimental CMC data of the individual and mixed surfactant systems. The table below presents the interaction parameters (β) for SDS with various surfactants, illustrating the nature and strength of their interactions in mixed micelles.
The thermodynamic parameters of micellization, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, provide further insight into the driving forces behind the self-assembly process in mixed surfactant systems. In many SDS-containing systems, the micellization process is found to be spontaneous, as indicated by a negative ΔG°m. The contributions of enthalpy and entropy to this spontaneity can vary depending on the nature of the co-surfactant and the temperature. For instance, the micellization of SDS in the presence of some additives can be entropy-driven at lower temperatures and enthalpy-driven at higher temperatures. The table below summarizes the thermodynamic parameters for the micellization of SDS in an aqueous solution at different temperatures.
Mechanisms of Sodium Dodecyl Sulfate Interaction with Biomolecules
Protein Denaturation by Sodium Dodecyl Sulfate (B86663)
The denaturation of proteins by SDS is a complex process that effectively disrupts their native three-dimensional structures. This property is fundamental to various laboratory techniques, most notably SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight nih.govpatsnap.com. The process involves the disruption of non-covalent bonds that maintain the protein's native conformation, leading to the loss of its secondary, tertiary, and quaternary structures and rendering the protein a linearized polypeptide chain. patsnap.comquora.commtoz-biolabs.comcreative-proteomics.comsciencevision.org.
The binding of SDS to proteins is a multifaceted process driven by a combination of forces that ultimately leads to the unfolding of the polypeptide chain. As an amphiphilic molecule, SDS possesses both a hydrophobic hydrocarbon tail and a hydrophilic, negatively charged sulfate head group mtoz-biolabs.comnih.gov. This dual nature allows it to interact favorably with different regions of a protein.
The initial interaction between SDS and a protein involves both electrostatic and hydrophobic forces. The negatively charged sulfate head of the SDS molecule can interact with positively charged amino acid residues on the protein surface quora.commtoz-biolabs.com. However, the primary driving force for binding and subsequent denaturation is the hydrophobic interaction between the long hydrocarbon tail of SDS and the nonpolar, hydrophobic amino acid residues of the protein mtoz-biolabs.comnih.govreddit.com. These hydrophobic residues are typically buried within the protein's interior in its native state. The binding of SDS to these regions helps to expose them to the aqueous environment, initiating the unfolding process quora.comaatbio.com.
The nature of these interactions is predominantly hydrophobic at submicellar concentrations of SDS, becoming exclusively hydrophobic at micellar concentrations nih.gov. This interaction is largely independent of the protein's initial structure, conformation, or ionization state nih.gov.
| Interaction Type | Description | Key Molecular Components |
|---|---|---|
| Electrostatic | Initial attraction between oppositely charged groups. | Negatively charged sulfate head of SDS and positively charged amino acid residues (e.g., Lysine (B10760008), Arginine). |
| Hydrophobic | Primary driving force for binding and unfolding. | Hydrophobic hydrocarbon tail of SDS and nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine). |
The binding of SDS molecules to a protein induces significant conformational changes, leading to the loss of its native structure. The disruption of the protein's hydrophobic core and the electrostatic repulsions between the negatively charged heads of the bound SDS molecules contribute to the unfolding of the polypeptide chain into a more linear, rod-like shape patsnap.commtoz-biolabs.com. This process disrupts the intricate network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the protein's three-dimensional structure creative-proteomics.comnih.govaatbio.com.
The effect of SDS on protein secondary structure can vary depending on the initial native conformation of the protein. While SDS is a potent denaturant for most proteins, its interaction with α-helical and β-sheet structures can differ.
Research has indicated that SDS can induce α-helical structures in polypeptides nih.gov. For some proteins, the interaction with SDS micelles leads to an increase in α-helical content nih.govresearchgate.net. In contrast, the disruption of β-sheet structures can occur through distinct mechanisms. Molecular dynamics simulations have revealed that individual SDS molecules can insert themselves between neighboring β-strands, disrupting the inter-strand hydrogen bonds nih.gov. Alternatively, an SDS molecule can penetrate the core of a protein, allowing a micelle to wedge apart β-sheets nih.govresearchgate.net. This suggests that the specific architecture of the secondary structure influences the precise mechanism of SDS-induced unfolding.
The concentration of SDS plays a critical role in the dynamics of protein unfolding. The process can be characterized by distinct stages that are dependent on the SDS concentration relative to its critical micelle concentration (CMC), which is approximately 8.2 mM researchgate.netresearchgate.net.
Submicellar Concentrations (< CMC): Below the CMC, SDS exists as individual monomers. In this range, SDS monomers bind to the protein primarily through hydrophobic interactions, leading to the initial unfolding of the tertiary structure nih.govresearchgate.net. This can result in partially unfolded or aggregated states researchgate.net.
Micellar Concentrations (> CMC): Above the CMC, SDS molecules aggregate to form micelles. The unfolding process is significantly enhanced at these concentrations. Unfolded proteins can wrap around SDS micelles in what has been described as a "beads-on-a-string" or "necklace-and-beads" configuration nih.govresearchgate.net. The expansion of the protein chain is further driven by the coulombic repulsion between the negatively charged, protein-bound micelles nih.govresearchgate.net.
Single-molecule studies on the protein S6 have revealed four distinct regimes of interaction depending on the SDS concentration, highlighting a multi-stage unfolding process with different denatured states and dynamics at various concentrations rsc.org.
| SDS Concentration Range | Primary SDS State | Effect on Protein Structure |
|---|---|---|
| ≤ 1 mM | Monomers | Formation of quasi-micelles with the protein. rsc.org |
| Millimolar range | Monomers and pre-micelles | Denaturation into a heterogeneous ensemble of unfolded states. rsc.org |
| Tens of millimolar range | Micelles | Unfolding into a micelle-packed conformation. rsc.org |
| > 50 mM | Micelles | Rapid unfolding with millisecond dynamics. rsc.org |
Molecular Mechanisms of SDS-Protein Binding
Sodium Dodecyl Sulfate as a Membrane-Mimetic Environment
Beyond its role as a denaturant, SDS micelles can serve as a simplified model system to mimic biological membranes researchgate.net. This application is particularly valuable for studying the structure and function of membrane proteins, which are notoriously difficult to study in their native lipid bilayer environment.
While generally considered a harsh detergent that leads to denaturation, SDS can, in some instances, maintain the native tertiary and quaternary structure of membrane proteins, especially those lacking significant extramembranous domains acs.org. The amphipathic nature of SDS micelles provides a hydrophobic core and a hydrophilic surface, creating an environment that can solubilize and stabilize transmembrane segments researchgate.netacs.orgnih.gov.
Studies have shown that SDS micelles are capable of mimicking the tertiary interactions of protein-, lipid-, and aqueous-exposed helical surfaces that occur in the folded transmembrane domains of proteins acs.orgnih.gov. This allows for the investigation of helix-helix interactions and the formation of oligomeric states within the micellar environment acs.orgacs.org. The ability of SDS micelles to provide access to water for an embedded transmembrane segment can also serve as a surrogate for the in vivo structures of channels and pores where such interactions are functionally important acs.org.
Mimicry of Biological Membrane Environments by SDS Micelles
This compound (SDS) is an anionic surfactant that, above its critical micelle concentration (CMC) of approximately 2 mM in aqueous solutions, self-assembles into spherical structures known as micelles researchgate.net. These micelles present a unique amphipathic environment, with a hydrophobic core composed of the dodecyl hydrocarbon tails and a hydrophilic surface of negatively charged sulfate headgroups that interact with water youtube.com. This structure allows SDS micelles to serve as a simplified model system, or membrane mimetic, for biological membranes researchgate.netmdpi.com.
The primary function of SDS micelles as membrane mimetics is to replicate the distinct hydrophobic and hydrophilic domains of a lipid bilayer researchgate.net. This mimicry is crucial for the in vitro study of membrane proteins, which are notoriously difficult to investigate in their native environment due to the complexity and insolubility of biological membranes nih.gov. By providing a soluble, detergent-based environment, SDS micelles allow for the application of various biophysical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism, to study the structure and function of transmembrane segments researchgate.netnih.gov.
Research has demonstrated that SDS micelles can effectively mimic the tertiary interactions that occur between protein helical surfaces and the surrounding lipid and aqueous environments within a native membrane nih.govacs.org. For example, studies using model α-helical transmembrane peptides have shown that the local environment and oligomeric states of these peptides within SDS micelles are sensitive to changes in their amino acid sequence, similar to what would be expected in a biological membrane nih.govacs.org. Despite its reputation as a "harsh" or denaturing detergent, these findings suggest that SDS can, under certain conditions, provide a functional mimic of the native lipid bilayer for structural biology applications nih.govacs.org. The choice of detergent is critical for solubilizing membrane proteins without causing denaturation into a non-biological state, a necessary step for high-resolution structural determination techniques like X-ray crystallography and solution NMR nih.govacs.org.
Solubilization of Membrane Proteins by SDS
The solubilization of biological membranes is a critical step for the extraction and study of integral membrane proteins. This compound is a highly effective detergent for this purpose due to its amphipathic nature agscientific.com. The process of solubilization involves the disruption of the lipid bilayer and the subsequent encapsulation of the released membrane components, including proteins, into mixed micelles acs.org.
The mechanism of membrane solubilization by SDS can be described as a multi-step process:
Detergent Partitioning : Initially, SDS monomers insert themselves into the outer leaflet of the lipid bilayer acs.orglifecanvastech.com.
Membrane Strain and Pore Formation : As more SDS molecules accumulate in the bilayer, they induce mechanical strain, causing the membrane to bend and eventually rupture, forming pores lifecanvastech.com. This is partly due to the conical shape of SDS molecules, which favors high curvature structures like micelles over the planar structure of a lipid bilayer youtube.com.
Lipid Extraction and Micellization : SDS micelles can then extract lipid and protein molecules from the membrane, leading to the formation of mixed micelles containing SDS, lipids, and membrane proteins youtube.comacs.org. This effectively dissolves the membrane structure lifecanvastech.com.
While SDS is highly efficient at solubilizing membranes, it is also known as a strong denaturing agent nih.govnih.gov. It disrupts not only lipid-lipid and lipid-protein interactions but also the non-covalent protein-protein interactions that maintain the native three-dimensional structure and quaternary complexes of proteins nih.govnih.gov. This denaturation is a key principle behind the use of SDS in techniques like this compound-polyacrylamide gel electrophoresis (SDS-PAGE), where the goal is to separate proteins based on their molecular weight alone patsnap.com. However, this denaturing property can be a drawback when the aim is to purify active membrane proteins agscientific.comnih.gov. In some cases, renaturation protocols are employed to refold the purified proteins after removal of SDS nih.gov.
The table below summarizes the stages of membrane solubilization by SDS.
| Stage | Description | Key Events |
| 1. Partitioning | SDS monomers from the aqueous solution insert into the lipid bilayer. | Accumulation of SDS in the outer leaflet of the membrane. |
| 2. Lysis | Increased concentration of SDS induces strain, leading to membrane rupture and pore formation. | Bending of the membrane, creation of holes, and release of cellular contents. |
| 3. Solubilization | At higher concentrations, the bilayer is completely disrupted into mixed micelles. | Formation of soluble complexes of protein, lipid, and detergent. |
Interaction of this compound with Cellular and Subcellular Structures
Cell Membrane Penetration and Disruption by SDS
This compound's interaction with the cell membrane is characterized by its rapid ability to penetrate and disrupt the lipid bilayer, leading to increased membrane permeability and eventual cell lysis lifecanvastech.comnih.gov. As an amphipathic molecule, the hydrophobic tail of SDS inserts into the hydrophobic core of the cell membrane, while its negatively charged head group remains in the aqueous environment youtube.comresearchgate.net.
This insertion of SDS molecules into the membrane has several immediate consequences. It induces a curvature stress on the lipid bilayer, which can lead to the formation of transient pores and a general destabilization of the membrane structure youtube.comlifecanvastech.com. Studies on human intestinal epithelial (Caco-2) cells have shown that exposure to SDS causes an immediate and significant decrease in transepithelial electrical resistance (TEER), which is a measure of epithelial integrity nih.gov. This is accompanied by an increase in the permeability of the apical cell membranes to molecules of varying sizes nih.gov.
Electron microscopy studies have revealed the morphological changes associated with SDS treatment, including the shortening of microvilli, the formation of membrane wounds, and the disorganization of cytoskeletal elements like actin filaments in the terminal web nih.gov. In Escherichia coli, the initial effect of SDS is the collapse of plasmolysis spaces, followed by the dissolution of the plasma membrane, which leads to the release of cellular macromolecules, including proteins, ribonucleic acid (RNA), and deoxyribonucleic acid (DNA) nih.gov. The process ultimately leads to cell lysis as the membrane's barrier function is completely compromised youtube.com.
Effects on Native Protein Complexes and Functionality
This compound exerts a profound and generally disruptive effect on the structure and function of native protein complexes nih.gov. Its primary mechanism of action involves the disruption of non-covalent interactions that are essential for maintaining the secondary, tertiary, and quaternary structures of proteins guidechem.comsciencevision.org.
The binding of SDS to proteins is a cooperative process. The hydrophobic dodecyl tail interacts with the non-polar regions of the polypeptide chain, while the negatively charged sulfate head interacts with charged and polar groups guidechem.commtoz-biolabs.com. This interaction leads to the unfolding of the protein from its native, compact conformation into a more linear polypeptide chain patsnap.comyoutube.com. By binding to the protein backbone at a relatively constant ratio of about 1.4 grams of SDS per gram of protein, SDS molecules impart a large negative charge to the protein, overwhelming its intrinsic charge sciencevision.org.
This dual action of denaturation and charge masking is the foundational principle of SDS-PAGE, a technique used to separate proteins based on their molecular weight patsnap.comsciencevision.org. The disruption of the native structure invariably leads to a loss of biological function, as the specific three-dimensional arrangement of amino acids required for activity is destroyed researchgate.netnih.gov. While SDS is effective at breaking hydrophobic interactions and hydrogen bonds, it does not typically break the covalent disulfide bridges within or between polypeptide chains unless a reducing agent is also present sciencevision.orgfrontiersin.org. Although generally considered a denaturant, at very low concentrations, SDS has in some cases been observed to stabilize certain protein structures researchgate.net.
Characterization of SDS-Resistant Protein Fibrils
While SDS is a potent denaturant for most proteins, a notable exception is its effect on certain types of protein aggregates, particularly amyloid fibrils nih.govnih.gov. Amyloid fibrils are highly ordered, β-sheet-rich protein aggregates associated with a variety of human diseases, including Alzheimer's disease nih.gov. A key characteristic of many of these fibrils is their remarkable stability and resistance to denaturation by detergents like SDS mdpi.comtandfonline.com.
This resistance to SDS is a critical property used in the biochemical characterization and isolation of amyloid fibrils from complex biological samples nih.govmdpi.com. When treated with SDS, non-amyloid proteins and protein complexes are typically solubilized and denatured, allowing the insoluble, SDS-resistant amyloid fibrils to be separated by centrifugation nih.govmdpi.com. This methodology has been instrumental in identifying previously uncharacterized amyloids in various organisms mdpi.com.
The structural basis for this resistance lies in the extensive network of hydrogen bonds that stabilize the cross-β-sheet core of the amyloid fibril. This structure is exceptionally stable and is not easily disrupted by the action of SDS nih.gov. It has been shown that even the degradation products of amyloid fibrils, resulting from exposure to other factors, can retain their resistance to ionic detergents nih.gov. However, the degree of SDS resistance can vary among different types of amyloid fibrils nih.gov. For example, some studies have noted that Sarkosyl, a weaker detergent, may be more suitable for isolating certain amyloid species that are susceptible to SDS mdpi.com. The stability of these fibrils in the presence of SDS is often analyzed using techniques like SDS-PAGE, where they may migrate as high-molecular-weight complexes or require harsh conditions to be depolymerized into their monomeric components researchgate.netresearchgate.net.
Comparative Analysis of this compound Analogs in Molecular Biology
In molecular biology, while SDS is a ubiquitous reagent, several of its analogs are also employed, each with distinct properties that make them suitable for specific applications nih.govnih.gov. A comparative analysis of SDS with two other anionic detergents, sodium lauroyl sarcosinate (Sarkosyl) and sodium lauroyl glutamate (SLG), reveals a spectrum of detergent strength and functionality mdpi.commdpi.com.
This compound (SDS) is the strongest of the three. Its primary advantages are its powerful ability to lyse cells, solubilize most proteins (including membrane proteins), and disrupt almost all non-covalent molecular interactions nih.gov. This makes it ideal for denaturing electrophoresis (SDS-PAGE) and for the stringent purification of highly stable structures like certain amyloid fibrils nih.govmdpi.com. However, its strong denaturing capacity is a significant disadvantage when the goal is to maintain protein function or native complex integrity nih.gov.
Sodium Lauroyl Sarcosinate (Sarkosyl) is considered a milder detergent than SDS mdpi.com. While it is also used for cell lysis and protein solubilization, it is less likely to denature proteins completely nih.gov. Sarkosyl is frequently used in the characterization of neuropathological protein fibrils, as many are insoluble in this detergent, allowing for their separation from other cellular proteins nih.govnih.gov. Its weaker detergent capability can be advantageous in preserving some protein complexes that would be dissociated by SDS mdpi.com.
Sodium Lauroyl Glutamate (SLG) is the mildest of the three detergents nih.govmdpi.com. Its primary application is in the solubilization and refolding of proteins, particularly those isolated from inclusion bodies nih.govnih.gov. Studies have shown that SLG has a weaker effect on native protein structure and dissociates more readily from proteins compared to SDS and Sarkosyl nih.govresearchgate.net. This property suggests that SLG may be effective for cell lysis in functional proteomics, where preserving the native, active state of proteins is crucial nih.govmdpi.com.
The table below provides a comparative summary of the properties and applications of SDS and its analogs.
| Detergent | Chemical Structure of Head Group | Relative Strength | Key Properties & Applications |
| This compound (SDS) | Sulfate (-OSO₃⁻) | Strongest | Cell lysis, denaturing electrophoresis (SDS-PAGE), solubilization of proteins, purification of SDS-resistant fibrils. Inherently denatures most proteins. nih.gov |
| Sodium Lauroyl Sarcosinate (Sarkosyl) | N-methylglycinate (-N(CH₃)CH₂COO⁻) | Intermediate | Cell lysis, solubilization of proteins, separation of Sarkosyl-insoluble neuropathological fibrils. Less denaturing than SDS. nih.gov |
| Sodium Lauroyl Glutamate (SLG) | Glutamate (-NHCOCH(COO⁻)(CH₂)₂COO⁻) | Mildest | Solubilization and refolding of proteins from inclusion bodies. Weak effect on native protein structure, readily dissociates. Potentially useful for functional proteomics. nih.govmdpi.com |
Properties and Applications of Sarkosyl and Sodium Lauroylglutamate
Sodium lauroyl sarcosinate, commonly known as Sarkosyl, and sodium lauroyl glutamate are two anionic surfactants that serve as analogs to this compound (SDS). While they share the same hydrophobic 12-carbon aliphatic chain as SDS, their distinct head groups impart unique properties, leading to a range of applications, particularly where milder interactions with biomolecules are desirable. nih.gov
Sarkosyl (Sodium Lauroyl Sarcosinate)
Sarkosyl is derived from sarcosine, a naturally occurring amino acid. atamanchemicals.com It is considered a milder detergent than SDS. nih.govresearchgate.net This characteristic makes it valuable in various applications, from personal care products to molecular biology laboratories. In cosmetic and personal care formulations, Sarkosyl is utilized as a foaming and cleansing agent in products like shampoos, facial cleansers, body washes, and toothpastes. atamanchemicals.com Its mildness makes it suitable for baby care products. atamanchemicals.com Beyond its cleansing properties, it also acts as an antistatic agent, improving hair flexibility and manageability. atamanchemicals.com
In the realm of molecular biology, Sarkosyl is employed for cell lysis and the solubilization of proteins, particularly those prone to aggregation found in inclusion bodies. nih.govresearchgate.netspringernature.com Unlike SDS, which is a strong denaturant, Sarkosyl can often solubilize proteins while preserving more of their native structure and activity. researchgate.netnih.gov It is also used in the separation of soluble proteins from insoluble protein fibrils, such as those associated with neuropathological conditions. nih.gov An important distinction from SDS is that Sarkosyl can be used in lysis procedures conducted at refrigerated temperatures, as SDS tends to precipitate in the cold. researchgate.net
Sodium Lauroylglutamate
Sodium lauroylglutamate is an even milder surfactant derived from L-glutamic acid and lauric acid. qzebright.com It is recognized for its gentle cleansing properties, making it a popular ingredient in personal care products formulated for sensitive skin, including facial cleansers, body washes, shampoos, and baby products. atamankimya.comsincereskincare.com Its ability to cleanse without stripping the skin of its natural oils is a key advantage. specialchem.com In addition to its primary function as a surfactant, it also acts as a skin-conditioning agent and an emulsifier, improving the texture and spreadability of cosmetic products. atamankimya.comspecialchem.com
In molecular biology, sodium lauroylglutamate has been utilized in the solubilization and refolding of proteins from inclusion bodies. nih.gov Its milder nature is advantageous in processes where maintaining the protein's native conformation is critical. Research suggests that its effects on native protein structure are weaker compared to both SDS and Sarkosyl, and it can be more readily dissociated from the native proteins. nih.gov
Interactive Data Table: Properties and Applications of Sarkosyl and Sodium Lauroylglutamate
| Feature | Sarkosyl (Sodium Lauroyl Sarcosinate) | Sodium Lauroylglutamate |
| Primary Function | Surfactant, Cleansing Agent, Foaming Agent | Surfactant, Cleansing Agent, Foaming Agent, Emulsifier |
| Key Properties | Milder than SDS, Antistatic, Good Foaming | Very Mild, Gentle on Skin, Biodegradable |
| Personal Care Applications | Shampoos, Body Washes, Facial Cleansers, Toothpaste, Baby Products atamanchemicals.com | Shampoos, Facial Cleansers, Body Washes, Baby Products, Sensitive Skin Formulations atamankimya.commarknature.com |
| Molecular Biology Applications | Cell Lysis, Solubilization of Inclusion Body Proteins, Separation of Protein Fibrils nih.gov | Solubilization and Refolding of Inclusion Body Proteins nih.govnih.gov |
| Relative Mildness | Milder than SDS nih.gov | Milder than SDS and Sarkosyl nih.gov |
Differential Binding and Denaturing Potentials of Analogs
The variations in the chemical structures of the head groups of Sarkosyl and sodium lauroylglutamate, compared to the sulfate group of SDS, are responsible for their differing interactions with proteins and their distinct denaturing capabilities.
Binding Mechanisms and Protein Structure
Studies comparing the effects of these three detergents on proteins have shown that SDS has a stronger inclination for protein binding, leading to more significant alterations in protein structure and, consequently, a greater reduction in biological activity. nih.govcolab.ws SDS binds to unfolded polypeptides in micellar forms, which masks the protein's non-polar surfaces and imparts a strong negative charge, leading to denaturation. researchgate.netresearchgate.net
In contrast, Sarkosyl and sodium lauroylglutamate exhibit weaker binding to proteins and interfere less with their native structure and function. nih.govcolab.ws While Sarkosyl can bind to unfolded proteins, its interaction with native proteins is more limited. nih.gov Sodium lauroylglutamate, with its bulkier head group, is thought to bind even less stably to proteins than Sarkosyl. nih.govresearchgate.net This weaker binding affinity allows for easier dissociation of the detergent from the protein, which is particularly beneficial in protein refolding applications. nih.govresearchgate.net
Denaturing Potential
SDS is a powerful denaturant, widely used in techniques like SDS-PAGE to disrupt non-covalent bonds within and between proteins, causing them to lose their native conformation. nih.govresearchgate.net Sarkosyl is considered a milder denaturing agent. nih.govresearchgate.net While it can denature many proteins, others remain largely unaffected. researchgate.net This property has been exploited to develop electrophoretic techniques that can identify proteins with moderately high kinetic stability that are not resistant to the stronger denaturation by SDS. nih.govscispace.com
Sodium lauroylglutamate is the mildest of the three, demonstrating the weakest denaturing potential. nih.govresearchgate.net Its gentle interaction with proteins makes it less likely to cause irreversible unfolding, which is why it is often chosen for applications where preserving protein structure and function is paramount. nih.govnih.gov
Interactive Data Table: Comparative Binding and Denaturing Potentials
| Detergent | Protein Binding Affinity | Denaturing Potential | Impact on Protein Structure |
| This compound (SDS) | Strong nih.govcolab.ws | High nih.govresearchgate.net | Significant alteration, loss of native conformation nih.govcolab.ws |
| Sarkosyl | Moderate nih.gov | Milder than SDS nih.govresearchgate.net | Less interference than SDS, can preserve some native structure nih.govcolab.ws |
| Sodium Lauroylglutamate | Weak nih.govnih.govcolab.ws | Low nih.govresearchgate.net | Minimal interference, readily dissociates from native proteins nih.govresearchgate.net |
Applications of Sodium Dodecyl Sulfate in Molecular and Cellular Biology Research Methodologies
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This compound-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique in molecular biology and biochemistry for separating proteins based on their molecular weight. byjus.commetwarebio.com This method utilizes a polyacrylamide gel matrix, which acts as a molecular sieve, and the anionic detergent sodium dodecyl sulfate (B86663) (SDS) to denature proteins and impart a uniform negative charge. metwarebio.comabcam.com This process effectively eliminates the influence of the protein's native charge and shape, allowing for separation primarily by mass. byjus.comwikipedia.org The technique is widely recognized for its high resolution, reproducibility, and versatility in analyzing complex protein mixtures. metwarebio.com
The general workflow of SDS-PAGE involves sample preparation, electrophoresis, and visualization. wikipedia.org Protein samples are first treated with a buffer containing SDS and often a reducing agent, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), and heated to ensure complete denaturation and the breakage of disulfide bonds. khanacademy.orgthermofisher.com The prepared samples are then loaded into the wells of a polyacrylamide gel, and an electric field is applied. mtoz-biolabs.com The negatively charged protein-SDS complexes migrate through the gel towards the positive electrode (anode). wikipedia.orgkhanacademy.org Smaller proteins move more quickly through the gel matrix, while larger proteins are impeded, resulting in separation based on size. patsnap.commblbio.com Following electrophoresis, the separated proteins are visualized as distinct bands by staining with dyes like Coomassie Brilliant Blue or silver stain. mtoz-biolabs.com
Key applications of SDS-PAGE include:
Determining the molecular weight of proteins. byjus.com
Assessing the purity of a protein sample. byjus.com
Analyzing the subunit composition of multi-protein complexes. byjus.com
Identifying proteins through techniques like Western blotting. byjus.comkhanacademy.org
Theoretical Underpinnings of SDS-PAGE Separation
The separation of proteins in SDS-PAGE is governed by the principle that charged molecules will migrate in an electric field. byjus.com However, the native charge and complex three-dimensional structure of proteins would typically interfere with a uniform separation based on size alone. patsnap.com The critical innovation of SDS-PAGE lies in its ability to neutralize these confounding factors through the action of this compound. byjus.com
The Role of this compound (SDS):
SDS is an anionic detergent that plays a dual role in preparing proteins for electrophoresis. patsnap.com
Denaturation: SDS disrupts the non-covalent bonds (such as hydrogen bonds and hydrophobic interactions) that maintain a protein's secondary, tertiary, and quaternary structures. mtoz-biolabs.compatsnap.com This unfolds the protein into a linear polypeptide chain. mtoz-biolabs.com The addition of a reducing agent, like DTT or β-mercaptoethanol, further aids this process by breaking covalent disulfide bonds. khanacademy.orgsciencevision.org This linearization is crucial because it ensures that the protein's migration is not influenced by its original shape. patsnap.com
Imparting Uniform Negative Charge: SDS molecules bind to the linearized polypeptide chain at a relatively constant ratio of approximately 1.4 grams of SDS per gram of protein. wikipedia.orgiitg.ac.innationaldiagnostics.com This binding coats the protein with a large number of negative charges from the sulfate groups of the SDS molecules, overwhelming the protein's intrinsic charge. khanacademy.orgdavidson.edu The result is a protein-SDS complex with a uniform negative charge-to-mass ratio. thermofisher.compatsnap.com
Because all the protein-SDS complexes have a similar charge-to-mass ratio, their migration through the polyacrylamide gel is primarily determined by their molecular size. khanacademy.orgsciencevision.org When an electric field is applied, the negatively charged complexes move toward the positive anode. wikipedia.org The polyacrylamide gel acts as a molecular sieve, with a network of pores that impede the movement of the molecules. metwarebio.commblbio.com Smaller proteins navigate the pores more easily and travel further down the gel, while larger proteins are more restricted and migrate shorter distances. patsnap.commblbio.com This differential migration results in the separation of proteins into distinct bands according to their molecular weight. patsnap.com
The use of a discontinuous buffer system, typically consisting of a stacking gel with a lower pH and acrylamide (B121943) concentration and a resolving gel with a higher pH and acrylamide concentration, further enhances the resolution of the protein bands. metwarebio.comiitg.ac.in The stacking gel concentrates the proteins into a narrow band before they enter the resolving gel, where the actual separation occurs. vedantu.comneobiotechnologies.com
Advanced SDS-PAGE Techniques
While standard SDS-PAGE is a powerful tool, several advanced techniques have been developed to enhance resolution and expand the range of proteins that can be effectively analyzed.
Gradient gels are a type of polyacrylamide gel where the concentration of acrylamide, and thus the pore size, varies continuously from top to bottom. biocompare.combitesizebio.com Typically, the gel has a lower concentration of acrylamide at the top and a higher concentration at the bottom. bitesizebio.com This gradient of pore sizes allows for the separation of a wider range of protein molecular weights on a single gel compared to a standard fixed-concentration gel. biocompare.comabcam.com
The primary advantages of using gradient gels include:
Broader Separation Range: They can effectively resolve both high and low molecular weight proteins simultaneously. bio-rad.com
Sharper Bands: As proteins migrate through the gel, the leading edge of a protein band encounters a higher acrylamide concentration and smaller pores, slowing it down. The trailing edge, being in a region of lower concentration, moves faster, resulting in a "stacking" effect that sharpens the protein band. abcam.combitesizebio.com
| Feature | Fixed Concentration Gels | Gradient Gels |
|---|---|---|
| Acrylamide Concentration | Uniform throughout the gel | Varies continuously from top to bottom |
| Protein Separation Range | Optimal for a narrow range of molecular weights | Effective for a broad range of molecular weights bio-rad.com |
| Band Sharpness | Good | Excellent, due to the gradient effect bitesizebio.com |
| Common Applications | Separating proteins of similar size | Analyzing complex mixtures with a wide size distribution abcam.com |
Two-dimensional gel electrophoresis (2-DE) is a high-resolution technique used to separate complex protein mixtures. creative-proteomics.com It separates proteins based on two independent properties in two successive steps. wikipedia.org
First Dimension: Isoelectric Focusing (IEF): In the first dimension, proteins are separated based on their isoelectric point (pI), which is the pH at which a protein has no net electrical charge. creative-proteomics.comthermofisher.com Proteins are loaded onto a gel strip with an immobilized pH gradient (IPG) and an electric field is applied. thermofisher.com Each protein migrates along the pH gradient until it reaches the point where the pH equals its pI, at which point it has no net charge and stops moving. creative-proteomics.com
Second Dimension: SDS-PAGE: The IPG strip from the first dimension is then equilibrated with SDS-containing buffer and placed horizontally on top of a standard SDS-PAGE slab gel. creative-proteomics.comwikipedia.org An electric field is applied at a 90-degree angle to the first separation, causing the proteins to migrate out of the IPG strip and into the SDS-PAGE gel, where they are separated based on their molecular weight. creative-proteomics.com
The result of 2-DE is a two-dimensional map of protein spots, where each spot corresponds to a specific protein with a unique pI and molecular weight. nih.gov This technique is extremely powerful for proteomics research, allowing for the visualization and analysis of thousands of proteins from a single sample. creative-proteomics.comthermofisher.com
Standard SDS-PAGE systems, often referred to as Laemmli or Glycine-SDS-PAGE, are not always optimal for resolving very small proteins and peptides (less than 20 kDa). huji.ac.ilptglab.com Tricine-SDS-PAGE is a specialized electrophoretic system designed to improve the separation of these low molecular weight proteins. nih.govnih.gov
The key modification in the Tricine (B1662993) system is the substitution of glycine (B1666218) with tricine in the running buffer. thermofisher.com This results in more efficient stacking and destacking of small proteins, leading to higher resolution in the lower molecular weight range. thermofisher.com Tricine gels are also advantageous because they can be run at lower acrylamide concentrations, which facilitates the subsequent transfer of proteins to a membrane for techniques like Western blotting (electroblotting), a process that can be challenging for small, hydrophobic proteins. huji.ac.ilnih.gov
| Feature | Glycine-SDS-PAGE (Laemmli) | Tricine-SDS-PAGE |
|---|---|---|
| Trailing Ion | Glycine | Tricine |
| Optimal Separation Range | Mid to high molecular weight proteins | Low molecular weight proteins and peptides (1-100 kDa) nih.gov |
| Resolution of Small Proteins (<20 kDa) | Often poor, bands can be diffuse | High resolution ptglab.com |
| Acrylamide Concentration | Typically higher for resolving small proteins | Lower concentrations can be used effectively nih.gov |
While conventional SDS-PAGE is a powerful tool for protein separation based on mass, its denaturing nature results in the loss of the protein's native structure and function. nih.gov This is a significant limitation when the goal is to study enzymatic activity, protein-protein interactions, or the presence of non-covalently bound cofactors. nih.gov
Native PAGE is an alternative technique that separates proteins in their folded, native state, preserving their biological activity. abcam.comassay-protocol.com However, in native PAGE, separation is based on a combination of size, shape, and intrinsic charge, which can make molecular weight determination difficult. abcam.com
Native SDS-PAGE is a less common, hybrid technique that aims to combine the high resolution of SDS-PAGE with the preservation of some native protein properties. This method involves modifications to the standard SDS-PAGE protocol, such as running the electrophoresis at cold temperatures and using lower concentrations of SDS, to minimize denaturation while still achieving separation based primarily on size. While it does not fully preserve the native state, it can be useful for analyzing certain protein complexes and their interactions under semi-denaturing conditions.
Integration of SDS-PAGE with Downstream Analytical Platforms
Cell Lysis and Protein Solubilization in Proteomics
The first step in most proteomics studies is the efficient lysis of cells to release their protein content and the subsequent solubilization of these proteins. creative-proteomics.com SDS is a highly effective detergent for these purposes due to its strong denaturing properties. creative-proteomics.comnih.gov It disrupts the lipid bilayer of cell membranes and denatures proteins by binding to their hydrophobic regions, effectively unfolding them and imparting a negative charge. creative-proteomics.com This dual action not only releases proteins from the cellular matrix but also solubilizes them, including challenging membrane proteins and aggregated proteins that are often resistant to other detergents. nih.govmdpi.com While highly effective for protein extraction, the denaturing nature of SDS means it is generally used in workflows where the native protein structure and function are not required to be preserved. creative-proteomics.comnih.gov
DNA Isolation Methodologies Utilizing SDS
This compound is a key reagent in many DNA extraction protocols from a wide variety of sample types, including bacteria, plants, and animal tissues. nih.govnih.gov Its primary role in this context is to lyse the cells by disrupting the cell and nuclear membranes, thereby releasing the cellular contents, including DNA. nih.gov Furthermore, SDS helps to denature proteins, including DNases that could otherwise degrade the DNA. scribd.com The general principle of SDS-based DNA extraction involves cell lysis with an SDS-containing buffer, followed by the removal of proteins and other cellular debris, often through precipitation with salts and extraction with organic solvents like a chloroform-isoamyl alcohol mixture. nih.gov The DNA is then typically precipitated from the aqueous phase using isopropanol (B130326) or ethanol. nih.govscribd.com Modified SDS-based methods have been developed to improve the yield and quality of DNA from challenging environmental samples like marine sediments. nih.gov
Protein Refolding Strategies with SDS and its Analogs
This compound (SDS) is a potent anionic surfactant widely recognized for its ability to denature proteins by disrupting non-covalent bonds and linearizing their structure. patsnap.com This characteristic is invaluable in techniques like SDS-PAGE, where proteins are separated based on molecular weight. patsnap.com Paradoxically, the strong denaturing capability of SDS is also harnessed as a crucial first step in refolding proteins, particularly those aggregated in inclusion bodies. The initial solubilization with SDS effectively disentangles aggregated proteins into unfolded, monomeric species, which is a prerequisite for subsequent refolding into their native, functional conformations. researchgate.netmdpi.com
The core principle of refolding proteins from an SDS-denatured state involves the controlled removal or sequestration of the detergent. This process allows the polypeptide chain to re-establish the native intramolecular interactions necessary for its correct three-dimensional structure. Various strategies have been developed to mitigate the denaturing effects of SDS and facilitate this transition.
Detergent Sequestration and Exchange
A primary strategy for initiating refolding is to remove SDS from the protein's environment. This can be achieved by introducing components that compete for SDS binding, effectively stripping the detergent from the protein-SDS complex.
Nonionic Surfactants: The addition of nonionic surfactants, such as octaethylene glycol monododecyl ether (C₁₂E₈) and dodecyl maltoside (DDM), can effectively refold globular proteins denatured by SDS. nih.gov These nonionic surfactants form mixed micelles with SDS, sequestering it away from the protein. nih.gov This allows the protein to be released and adopt its native conformation. nih.gov Research has demonstrated the successful refolding of proteins like β-lactoglobulin, bovine serum albumin (BSA), and lysozyme (B549824) from their SDS-unfolded states upon the addition of C₁₂E₈ or DDM. nih.gov
Cyclodextrins: Cyclodextrins function as "artificial chaperones" by encapsulating SDS molecules within their hydrophobic cavities. This high-affinity interaction rapidly strips SDS from the protein, permitting it to refold. nih.gov This method allows for the study of folding kinetics on a millisecond timescale. nih.gov
Use of Amphipathic Co-solvents
Certain amphipathic co-solvents can modulate the denaturing properties of SDS and facilitate the refolding process.
2-methyl-2,4-pentanediol (MPD): This co-solvent has been shown to protect proteins from SDS denaturation and can refold proteins from the SDS-denatured state. researchgate.netnih.gov The SDS/MPD system is effective for both integral membrane proteins and soluble proteins of various structural classes (alpha-helical and beta-sheet). researchgate.netnih.gov This method has been successfully used to refold β-barrel proteins and other proteins solubilized from inclusion bodies. researchgate.net
Physical Removal of SDS
Direct removal of SDS from the solution is another common approach, although it can be challenging due to the tight binding of SDS to proteins. thermofisher.com
Precipitation: SDS can be precipitated out of solution, particularly by adding potassium ions (e.g., KCl), which form insoluble potassium dodecyl sulfate. huji.ac.ilbitesizebio.com Other methods involve precipitating the protein itself using agents like cold acetone (B3395972) or a chloroform-methanol-water mixture, which leaves the SDS behind in the supernatant. lmaleidykla.ltresearchgate.net
Chromatography and Filtration: Techniques like size exclusion chromatography, ion-exchange chromatography, and ultrafiltration can be employed to separate the protein from SDS. lmaleidykla.ltnorgenbiotek.combiologicscorp.com Specialized detergent removal resins are also available that bind and remove SDS with high efficiency. thermofisher.comnorgenbiotek.com
The table below summarizes various methods for removing SDS to facilitate protein refolding.
| Method | Principle | Examples of Use / Key Findings | Advantages | Disadvantages |
| Detergent Sequestration | Addition of nonionic surfactants (e.g., C₁₂E₈, DDM) or cyclodextrins to form mixed micelles or inclusion complexes, stripping SDS from the protein. nih.gov | Refolding of BSA, lysozyme, and β-lactoglobulin. nih.gov | Can be a gentle method; allows for kinetic studies. nih.gov | Requires addition of other detergents/agents that may need subsequent removal. |
| Co-solvent Addition | Amphipathic co-solvents like 2-methyl-2,4-pentanediol (MPD) modulate the denaturing effect of SDS. researchgate.netnih.gov | Successful refolding of integral membrane proteins and soluble proteins from inclusion bodies. researchgate.net | Effective for a range of protein types. nih.gov | The co-solvent itself may affect protein stability or function. |
| Precipitation | Selective precipitation of either SDS (using potassium salts) or the protein (using organic solvents like acetone). huji.ac.illmaleidykla.lt | A common and effective lab technique for sample cleanup. lmaleidykla.ltresearchgate.net | Can be highly effective for bulk SDS removal. lmaleidykla.lt | Risk of protein aggregation or loss during precipitation and resolubilization. researchgate.net |
| Chromatography/Filtration | Separation of protein from SDS based on size (size exclusion), charge (ion-exchange), or through affinity for a detergent-binding resin. thermofisher.comlmaleidykla.ltnorgenbiotek.com | High-efficiency removal (>95%) of SDS using commercial resins with good protein recovery. thermofisher.com | High degree of purification. thermofisher.com | Can be time-consuming, labor-intensive, and may lead to sample dilution. lmaleidykla.ltnorgenbiotek.com |
SDS Analogs in Protein Refolding
While SDS is a powerful solubilizing agent, its harsh denaturing activity can sometimes be a drawback. Milder anionic detergents, considered analogs of SDS, are also used in protein solubilization and refolding protocols.
Sarkosyl (Sodium Lauroyl Sarcosinate): This detergent is considered less denaturing than SDS. mdpi.com It has been successfully used to solubilize and extract active proteins from E. coli inclusion bodies, including green fluorescent protein (GFP) and tumor necrosis factor (TNF). mdpi.com
Sodium Lauroyl Glutamate (SLG): SLG is a milder anionic detergent than both SDS and Sarkosyl. It is particularly useful for solubilizing and refolding proteins from inclusion bodies because it has a weaker effect on the native protein structure and dissociates more readily from the refolded protein. mdpi.com
The properties of these analogs make them suitable for applications where preserving protein activity during solubilization is a priority.
The following table compares the properties of SDS and its analogs in the context of protein refolding.
| Detergent | Chemical Name | Key Characteristics | Applications in Refolding |
| SDS | This compound | Strong anionic detergent, highly effective denaturant. patsnap.comnih.gov | Widely used to solubilize highly aggregated proteins and inclusion bodies prior to refolding by detergent removal or exchange. researchgate.netmdpi.com |
| Sarkosyl | Sodium Lauroyl Sarcosinate | Anionic detergent, considered less denaturing than SDS. mdpi.com | Solubilization of proteins from inclusion bodies while retaining some activity; purification of amyloid fibrils. mdpi.com |
| SLG | Sodium Lauroyl Glutamate | Mild anionic detergent with weaker binding to native proteins compared to SDS and Sarkosyl. mdpi.com | Used for solubilization and refolding of proteins from inclusion bodies where preservation of native structure is critical. mdpi.com |
Sodium Dodecyl Sulfate in Nanotechnology and Materials Science Research
Role of Sodium Dodecyl Sulfate (B86663) as a Stabilizer and Capping Agent in Nanoparticle Synthesis
SDS is widely employed as a stabilizer and capping agent in the synthesis of nanoparticles. Its primary function is to control the growth and prevent the aggregation of newly formed nanoparticles. frontiersin.org The hydrophobic tails of SDS molecules adsorb onto the surface of the nanoparticles, while the negatively charged sulfate headgroups extend into the surrounding medium. This creates a dual effect: a physical barrier and electrostatic repulsion between particles, which effectively overcomes the attractive van der Waals forces that would otherwise lead to agglomeration. researchgate.net
The utility of SDS as a stabilizing agent has been demonstrated in the synthesis of a variety of metal nanoparticles.
Silver (Ag) Nanoparticles: SDS has been successfully used in the synthesis of silver nanoparticles through the reduction of silver ions (Ag+) by a reducing agent in an aqueous solution. researchgate.net In some cases, SDS has been shown to act as both a reducing agent and a stabilizing agent for the synthesis of Ag nanoparticles. ingentaconnect.comresearchgate.net The presence of SDS during the synthesis process is crucial for controlling the size and shape of the resulting nanoparticles, often leading to the formation of spherical and well-dispersed Ag nanoparticles. ingentaconnect.comresearchgate.net
Nickel (Ni) Nanoparticles: In the synthesis of nickel nanoparticles, SDS plays a vital role in preventing oxidation and agglomeration. For instance, in the reduction of nickel salts, the SDS molecules form a protective layer around the nascent Ni nanoparticles, ensuring their stability in the colloidal suspension. This method has been employed to produce well-defined nickel nanoparticles with controlled sizes.
Platinum (Pt) Nanoparticles: The synthesis of platinum nanoparticles, which are highly valued for their catalytic properties, also benefits from the use of SDS. By controlling the reaction kinetics and preventing particle aggregation, SDS facilitates the formation of small, uniform Pt nanoparticles with a high surface area, which is critical for their catalytic efficiency.
The concentration of SDS is a critical parameter that significantly influences the final characteristics of the synthesized nanoparticles. The interplay between SDS concentration and nanoparticle properties can be summarized as a balance between stabilization and potential aggregation effects. researchgate.net
At low concentrations, SDS molecules adsorb onto the nanoparticle surface, providing electrostatic stabilization and preventing aggregation. researchgate.net However, as the concentration of SDS increases, two competing processes can occur. The increased adsorption of SDS can lead to enhanced stabilization, resulting in smaller and more uniform nanoparticles. researchgate.net Conversely, a high concentration of SDS can increase the ionic strength of the solution, which can compress the electrical double layer around the nanoparticles, leading to aggregation. researchgate.net
Research on silver nanoparticle synthesis has shown that at a low SDS concentration (e.g., 4 mM), stable, spherical nanoparticles of a small size were formed. researchgate.net However, at a higher SDS concentration (e.g., 10 mM), even smaller spherical nanoparticles with a narrow size distribution were produced, particularly at high reactant addition rates. researchgate.net This suggests that under certain conditions, the stabilizing effect of higher SDS concentrations can dominate.
The following table illustrates the general influence of SDS concentration on nanoparticle characteristics based on reported findings.
| SDS Concentration | Effect on Nanoparticle Size | Effect on Nanoparticle Morphology | Effect on Nanoparticle Dispersion |
|---|---|---|---|
| Low | Generally larger particles | Can be less uniform, potential for varied shapes (e.g., truncated) | Stable dispersion, but may be less uniform |
| Intermediate | Smaller, more uniform particles | Predominantly spherical | Good, stable dispersion |
| High | Can lead to the smallest particles under optimal conditions, but also risks aggregation | Can be spherical but may also lead to polycrystalline structures at very high concentrations | Can be highly stable, but excessive concentrations can induce aggregation due to increased ionic strength |
Dispersion of Carbon-Based Nanomaterials (e.g., Carbon Nanotubes, Graphene Nanosheets) by SDS
Carbon-based nanomaterials like carbon nanotubes (CNTs) and graphene nanosheets possess remarkable mechanical and electrical properties, but their practical application is often hindered by their tendency to agglomerate due to strong van der Waals forces. SDS is an effective dispersing agent for these materials in aqueous solutions. researchgate.net
The dispersion mechanism involves the adsorption of SDS molecules onto the hydrophobic surfaces of the CNTs or graphene sheets. researchgate.net The hydrophobic alkyl tails of SDS interact with the carbon surface through van der Waals interactions, while the hydrophilic sulfate headgroups orient towards the water, rendering the nanomaterials water-soluble. researchgate.net This process is often aided by ultrasonication, which provides the energy to overcome the initial cohesive forces between the nanotubes or nanosheets and allows the SDS molecules to penetrate and stabilize the individual structures. researchgate.netrsc.org
The stability of the dispersion is then maintained by the electrostatic repulsion between the negatively charged headgroups of the adsorbed SDS molecules, preventing re-aggregation. Molecular mechanics simulations have been used to study the binding energy between SDS molecules and carbon nanotubes to determine the threshold number of surfactant molecules required for effective dispersion. rsc.org
Interfacial Phenomena Mediated by Sodium Dodecyl Sulfate
The amphiphilic nature of SDS makes it highly surface-active, leading to its significant role in mediating interfacial phenomena.
SDS molecules readily adsorb at fluid interfaces, such as the boundary between oil and water or air and water, to reduce the interfacial tension. acs.orgnih.gov At these interfaces, the hydrophobic tails of the SDS molecules orient themselves away from the aqueous phase (into the oil or air), while the hydrophilic headgroups remain in the water. This arrangement disrupts the cohesive forces at the interface, leading to a decrease in interfacial tension. acs.orgnih.gov
The extent of this reduction in interfacial tension is dependent on the concentration of SDS in the bulk solution. As the concentration increases, more SDS molecules adsorb to the interface, causing a progressive decrease in interfacial tension until the critical micelle concentration (CMC) is reached. acs.org At the CMC, the interface becomes saturated with SDS molecules, and any further addition of the surfactant leads to the formation of micelles in the bulk solution, with the interfacial tension remaining relatively constant. acs.org The nature of the non-aqueous phase (e.g., the polarity of the oil) can also influence the adsorption behavior and the effectiveness of SDS in reducing interfacial tension. nih.govresearchgate.net
An emulsion is a mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other in the form of droplets. Nanoemulsions are a specific type of emulsion with very small droplet sizes, typically in the range of 20 to 200 nanometers. cannasoltechnologies.com The stability of these systems is crucial for their applications in various fields, and SDS is a commonly used emulsifying agent to achieve this stability. cannasoltechnologies.com
SDS stabilizes emulsions and nanoemulsions by forming a protective film around the dispersed droplets. cannasoltechnologies.com This film provides stability through two main mechanisms:
Electrostatic Repulsion: The negatively charged sulfate headgroups of the adsorbed SDS molecules create a surface charge on the droplets. The resulting electrostatic repulsion between the droplets prevents them from coming close to each other and coalescing.
Reduction of Interfacial Tension: By lowering the interfacial tension between the oil and water phases, SDS facilitates the formation of smaller droplets during the emulsification process and reduces the thermodynamic driving force for the droplets to merge and reduce the total interfacial area.
The concentration of SDS is a critical factor in the stability of emulsions and nanoemulsions. cannasoltechnologies.com A sufficient concentration is required to adequately cover the surface of the droplets and provide effective stabilization. cannasoltechnologies.com However, excessive concentrations can sometimes lead to destabilization effects. The long-term stability of these systems can be influenced by mechanisms such as Ostwald ripening, where larger droplets grow at the expense of smaller ones. researchgate.net
Wettability Alteration in Material Systems
This compound (SDS) is a highly effective surfactant for modifying the wettability of various solid surfaces. Wettability describes the tendency of a liquid to spread across or adhere to a solid surface and is quantified by the contact angle (θ). A low contact angle indicates high wettability (a hydrophilic surface), while a high contact angle signifies low wettability (a hydrophobic surface) nanoscience.com. SDS alters wettability by adsorbing at the solid-liquid interface, which reduces the interfacial tension between the surface and the liquid.
The mechanism involves the amphiphilic nature of SDS molecules. The hydrophobic dodecyl tail adsorbs onto nonpolar (hydrophobic) surfaces or interacts with hydrophobic sites on a surface, while the polar sulfate head group orients towards the aqueous phase. This orientation effectively increases the surface's affinity for water, thereby decreasing the contact angle and rendering the surface more hydrophilic or "water-wet".
Research has demonstrated this effect across various material systems. For instance, in studies involving polymeric membranes used in membrane distillation, increasing the concentration of SDS in an aqueous solution led to a significant decrease in the contact angle on polyethylene (B3416737) (PE) membranes, indicating a reduction in the membrane's hydrophobicity researchgate.net. Similarly, investigations on glass slides, which are naturally hydrophilic, showed that the contact angle of SDS solutions decreases with increasing concentration up to a point where the droplet spreads immediately upon contact researchgate.netajbasweb.com.
The impact of SDS on wettability is particularly significant in enhanced oil recovery (EOR). Carbonate reservoir rock, which is often oil-wet, can be treated with SDS solutions. The surfactant alters the rock's surface preference from oil to water, which can help displace trapped oil. Studies have shown a dramatic shift in contact angle; a porous medium that was initially oil-wet with a contact angle of 146° became strongly water-wet with a contact angle of 26° after the application of an SDS solution . This change is crucial for improving the macroscopic sweep efficiency during chemical EOR processes.
The following table summarizes research findings on the effect of SDS concentration on the contact angle of different material systems.
| Material | Initial Condition/Liquid | SDS Concentration | Resulting Contact Angle (θ) | Observation |
| Porous Medium (Reservoir Rock) | Oil-Wet / Brine | 0 | 146° | Strongly Oil-Wet |
| Porous Medium (Reservoir Rock) | Oil-Wet / Brine | Not Specified | 26° | Altered to Strongly Water-Wet |
| Polyethylene (PE) Membrane | Hydrophobic / Water | Increasing | Decreased Significantly | Hydrophobicity of the membrane was reduced researchgate.net. |
| Glass Slide | Hydrophilic / Water | ~3.3 mM | Approaches 0° | The decreasing contact angle indicates the surfactant is effectively wetting the surface researchgate.netajbasweb.com. |
| Polydimethylsiloxane (PDMS) | Hydrophobic / Water with 1mM KCl | 0 mM - 4.92 mM | Decreased from ~50° to ~40° | Saturation contact angle decreased with increasing SDS concentration nih.gov. |
Electrokinetic Properties of SDS-Stabilized Droplets
In various applications, particularly in the formation of emulsions, SDS acts as a stabilizer for droplets of an immiscible phase (e.g., oil) in an aqueous medium. The stability and behavior of these droplets are governed by their electrokinetic properties, primarily the zeta potential and electrophoretic mobility.
When SDS is introduced into an oil-in-water emulsion, the hydrophobic tails of the SDS molecules partition into the oil droplets, while the negatively charged sulfate head groups remain at the oil-water interface, pointing towards the water phase. This process imparts a significant negative surface charge to the droplets. The charged surface attracts counter-ions (positive ions) from the aqueous solution, forming an electrical double layer around each droplet.
Zeta Potential (ζ) is the electric potential at the slipping plane, which is the boundary that separates the layer of ions strongly bound to the droplet surface from the bulk liquid jocpr.com. It is a critical indicator of the stability of a colloidal dispersion jocpr.comresearchgate.net. A high absolute zeta potential (typically > |30| mV) results in strong electrostatic repulsion between adjacent droplets, which prevents them from aggregating and coalescing, thus ensuring the kinetic stability of the emulsion mdpi.com.
Electrophoretic Mobility (μ) is the velocity of a charged particle or droplet moving through a liquid under the influence of an applied electric field unimelb.edu.aubiorxiv.org. It is directly related to the zeta potential and the properties of the surrounding medium. Because SDS-stabilized droplets are negatively charged, they will move towards the positive electrode (anode) when an electric field is applied. An increase in the magnitude of the zeta potential generally leads to an increase in the magnitude of the electrophoretic mobility acs.org.
The table below presents data from studies on the electrokinetic properties of droplets stabilized by anionic surfactants like SDS.
| Droplet/Particle System | Surfactant & Concentration | Zeta Potential (ζ) in mV | Electrophoretic Mobility (μ) in 10⁻⁸ m²V⁻¹s⁻¹ | Key Finding |
| Decane Droplets | SDS (0.01 - 1.0 mM) | -100 to -125 | Not Specified | High negative zeta potential confirms strong droplet stability unimelb.edu.auresearchgate.netacs.org. |
| Crude Oil Droplets | SDBS (0.1 wt%) | -16.3 | Not Specified | Low stability expected. |
| Crude Oil Droplets | SDBS (0.5 wt%) | -52.8 | Not Specified | Absolute zeta potential > 30 mV, indicating a stable emulsion mdpi.com. |
| Crude Oil Droplets | SDBS (4.0 wt%) | -62.2 | Not Specified | Increased surfactant concentration leads to a more negative zeta potential and higher stability mdpi.com. |
| Polystyrene Nanoparticles | Carboxyl-functionalized | -3.5 ± 0.4 | Unique mobility based on individual size and surface characteristics biorxiv.org. | |
| Polystyrene Nanoparticles | Carboxyl-functionalized | -3.1 ± 0.5 | Replicate measurements show precision of the single-nanoparticle determination method biorxiv.org. |
Environmental Dynamics and Biodegradation of Sodium Dodecyl Sulfate
Occurrence and Distribution of SDS in Aquatic and Terrestrial Environments
Due to its extensive use in household and industrial formulations, SDS is a common constituent of municipal and industrial effluents. hibiscuspublisher.comnih.gov Consequently, it is frequently detected in various environmental compartments. Its primary route into the environment is through wastewater streams that are discharged into rivers, lakes, and oceans. mdpi.com
In aquatic systems, concentrations can vary significantly. For instance, studies of rainfall runoff in urban areas have shown concentrations of anionic surfactants ranging from 0.808 to 25.640 mg/L, leading to a significant increase in river water concentrations post-rainfall. mdpi.com Even in remote regions like Antarctica, SDS has been reported in coastal waters, with concentrations reaching up to 1.0 mg/L in areas near research stations. core.ac.uk The presence of SDS can affect aquatic organisms; for example, it has been shown to impact the chlorophyll (B73375) content and growth of aquatic macrophytes like Azolla filiculoides and Lemna minor. researchgate.net
In terrestrial environments, SDS contamination primarily occurs through the application of sewage sludge to land and from landfill leachates. aun.edu.egnih.gov Once in the soil, the high water solubility of SDS suggests it is unlikely to adsorb strongly to soil or sediment particles, though it can interact with organic carbon. hibiscuspublisher.comsantos.com The primary removal mechanism from both aquatic and terrestrial systems is rapid biodegradation by indigenous microbial populations. hibiscuspublisher.comsantos.com
Microbial Degradation Pathways of Sodium Dodecyl Sulfate (B86663)
The biodegradation of SDS is an efficient process carried out by a diverse range of microorganisms that utilize the surfactant as a source of carbon and sulfur. hibiscuspublisher.comfortunejournals.com The degradation process is initiated by enzymatic action that targets the sulfate group, leading to a loss of surfactant properties and subsequent breakdown of the alkyl chain. nih.govjeb.co.in Studies using radiolabeled SDS have confirmed its extensive metabolism by bacteria, with a significant portion of the carbon being released as carbon dioxide, indicating complete mineralization. fortunejournals.comnih.gov
The crucial first step in the microbial degradation of SDS is the enzymatic hydrolysis of the C-O-S ester bond. hibiscuspublisher.comresearchgate.net This reaction is catalyzed by a class of enzymes known as alkyl sulfatases (or sulfatases, EC 3.1.6). hibiscuspublisher.comnih.gov These enzymes cleave the sulfate ester, releasing inorganic sulfate and a 12-carbon primary alcohol, 1-dodecanol (B7769020). nih.govpnas.org
Alkyl sulfatases are essential for detoxification, as the initial hydrolysis eliminates the surfactant's surface-active properties. nih.govjeb.co.in Several distinct groups of alkyl sulfatases have been identified in bacteria. fortunejournals.com For example, the SdsA1 enzyme from Pseudomonas aeruginosa is a well-characterized, secreted alkyl sulfatase that is essential for the bacterium's ability to grow on SDS as a sole carbon or sulfur source. pnas.orguniprot.org The activity of these enzymes is a key indicator of a microorganism's ability to degrade SDS; bacteria with higher alkyl sulfatase activity generally exhibit faster and more efficient degradation. hibiscuspublisher.com The gene encoding for this enzyme, sdsA, has been identified in various SDS-degrading bacteria, including Pseudomonas aeruginosa. tums.ac.irnih.gov
Following the initial hydrolysis, the resulting 1-dodecanol is further metabolized. The degradation pathway proceeds through a series of oxidation steps. frontiersin.orgresearchgate.net First, 1-dodecanol is oxidized to its corresponding aldehyde, dodecanal (B139956), by an alcohol dehydrogenase. fortunejournals.comjeb.co.in Subsequently, an aldehyde dehydrogenase converts dodecanal into dodecanoic acid (also known as lauric acid). nih.govfrontiersin.org
Once formed, dodecanoic acid enters the well-established β-oxidation pathway. jeb.co.inresearchgate.net In this central metabolic route, the fatty acid is sequentially shortened by two-carbon units in the form of acetyl-CoA. The acetyl-CoA molecules then enter the tricarboxylic acid (TCA) cycle (or Krebs cycle), where they are completely oxidized to carbon dioxide and water, generating energy for the cell. frontiersin.orgresearchgate.net Some of the fatty acyl intermediates can also be incorporated into cellular components like phospholipids (B1166683) in the cell membrane. nih.gov
A wide variety of bacteria capable of degrading SDS have been isolated from diverse environments, including contaminated soils, activated sludge, and wastewater. core.ac.ukfortunejournals.comresearchgate.netfrontiersin.org Among the most frequently cited and efficient SDS degraders are members of the genus Pseudomonas. hibiscuspublisher.comfrontiersin.orgresearchgate.net
Pseudomonas species such as P. aeruginosa, P. jessenii, P. koreensis, and P. betelli have been extensively studied for their ability to utilize SDS as a sole carbon source. core.ac.ukfrontiersin.orgresearchgate.netresearchgate.net For example, Pseudomonas aeruginosa MTCC 10311, isolated from detergent-contaminated soil, was capable of degrading 96% of SDS at a concentration of 1500 mg/L within 48 hours. jeb.co.inresearchgate.net Other identified genera with SDS-degrading capabilities include Acinetobacter, Bacillus, Klebsiella, and Enterobacter. fortunejournals.comresearchgate.nethibiscuspublisher.com This metabolic capability is not limited to single strains; in many environments, consortia of different bacterial species work together to break down the surfactant. fortunejournals.com
Table 1: Examples of Identified SDS-Degrading Microorganisms
| Genus | Species | Source of Isolation | Reference |
| Pseudomonas | aeruginosa | Detergent Contaminated Soil, Car Wash Wastewater | jeb.co.innih.govut.ac.ir |
| jessenii | Peaty Soil from Wastewater Treatment Plant | frontiersin.orgresearchgate.net | |
| betelli | Activated Sludge | fortunejournals.comresearchgate.net | |
| koreensis | Not Specified | researchgate.nethibiscuspublisher.com | |
| sp. strain DRY15 | Antarctic Soil | core.ac.uk | |
| Acinetobacter | johnsonii | Activated Sludge | fortunejournals.comresearchgate.net |
| Klebsiella | oxytoca | Not Specified | core.ac.ukfortunejournals.com |
| Bacillus | cereus | Not Specified | fortunejournals.com |
| amyloliquefaciens | Not Specified | hibiscuspublisher.com | |
| Enterobacter | cloacae | Surfactant Contaminated Location | hibiscuspublisher.com |
Factors Influencing SDS Biodegradation Rates
The efficiency and rate of SDS biodegradation in the environment are not constant but are influenced by a range of physicochemical and biological factors.
Temperature: Temperature significantly affects microbial growth and enzyme activity. Most identified SDS-degrading bacteria are mesophilic, with optimal degradation temperatures ranging from 30°C to 37°C. researchgate.nethibiscuspublisher.comut.ac.ir However, biodegradation can occur over a wide temperature range. For instance, psychrotolerant strains like Pseudomonas sp. DRY15 isolated from Antarctica show optimal growth at 10°C. core.ac.uk In colder waters, such as those in the Antarctic, biodegradation half-lives for SDS are significantly longer than in temperate regions. nih.gov
pH: The pH of the environment is another critical factor. The majority of SDS-degrading bacteria prefer neutral to slightly alkaline conditions, with optimal pH values typically falling between 7.0 and 7.5. core.ac.ukresearchgate.nethibiscuspublisher.comut.ac.ir
SDS Concentration: While microorganisms use SDS as a substrate, high concentrations can be inhibitory or toxic. hibiscuspublisher.comcore.ac.uk Each strain has a specific tolerance limit. For example, the growth of Pseudomonas sp. strain DRY15 was optimal at 1 g/L SDS but was completely inhibited at 5 g/L. core.ac.uk
Nutrient Availability: The presence of other nutrients, particularly nitrogen and additional carbon sources, can influence the rate of biodegradation. Supplementation with a suitable nitrogen source, such as ammonium (B1175870) sulfate or ammonium nitrate, has been shown to enhance the growth of SDS-degrading bacteria. core.ac.ukut.ac.ir The presence of an easily metabolizable co-substrate like glucose can also increase the degradation rate. researchgate.netut.ac.ir
Oxygen Availability: SDS is readily biodegradable under aerobic conditions, which is the most commonly studied pathway. mdpi.comresearchgate.net However, degradation can also occur under anaerobic conditions by denitrifying bacteria, although this process may be slower and is considered less common. researchgate.netresearchgate.net
Acclimation: Microbial communities can adapt to the presence of pollutants. In environments with a history of surfactant contamination, the microbial populations are often acclimated, leading to faster degradation rates compared to pristine environments. nih.gov
Advanced Computational and Theoretical Studies of Sodium Dodecyl Sulfate Systems
Molecular Dynamics (MD) Simulations of SDS
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed trajectory of the system over time, offering insights into its dynamic and equilibrium properties. In the context of SDS, MD simulations have been extensively used to investigate a wide range of phenomena, from the fundamental process of micellization to the intricate interactions with biological macromolecules.
The choice of model is a critical aspect of MD simulations, with a trade-off between computational cost and the level of detail. Two primary types of models are employed for SDS systems: atomistic and coarse-grained.
Atomistic Models: In all-atom (AA) MD simulations, every atom of the SDS molecule and the surrounding solvent is explicitly represented. nih.gov This high level of detail allows for a precise description of molecular interactions and has been instrumental in studying the fine structural details of SDS aggregates and their interactions. nih.gov However, the computational expense of AA simulations limits the accessible time and length scales, making it challenging to study slow processes like spontaneous micelle formation from a random dispersion of monomers. nih.govnih.gov
Coarse-Grained (CG) Models: To overcome the limitations of atomistic models, coarse-grained (CG) models have been developed. mdpi.com In CG models, groups of atoms are represented as single "beads" or "superatoms," which significantly reduces the number of particles in the system and allows for simulations over much longer time and length scales. mdpi.comacs.orgresearchgate.net This approach has been particularly successful in studying large-scale phenomena such as micelle formation, fusion, and fission, as well as the phase behavior of SDS. researchgate.netfigshare.com The MARTINI force field is a widely used coarse-grained model that has been successfully applied to SDS systems, providing results that are in good agreement with both experimental data and atomistic simulations. acs.orgnih.govfrontiersin.org
| Feature | Atomistic Models | Coarse-Grained Models |
|---|---|---|
| Level of Detail | Explicit representation of every atom. | Groups of atoms represented as single beads. |
| Computational Cost | High, limiting time and length scales. | Low, allowing for longer and larger simulations. |
| Typical Applications | Fine structural details of micelles, specific molecular interactions. | Micelle formation kinetics, phase behavior, large-scale self-assembly. |
| Example Force Fields | GROMOS, CHARMM36, OPLS-AA | MARTINI |
MD simulations have provided significant insights into the process of micellization. Starting from a random distribution of SDS monomers in water, simulations can track the spontaneous aggregation process, revealing the kinetic pathways of micelle formation. princeton.edunih.gov These simulations have shown that micelle formation is a rapid process, often occurring within nanoseconds to microseconds, depending on the concentration. nih.gov
Once formed, the equilibrium structures of SDS micelles can be characterized in detail. Simulations have confirmed the generally spherical shape of SDS micelles at concentrations just above the critical micelle concentration (CMC), with the hydrophobic dodecyl tails forming a core and the hydrophilic sulfate (B86663) headgroups exposed to the aqueous solvent. acs.orgrsc.orguliege.be The size and shape of the micelles can be influenced by factors such as concentration and the presence of salt, with simulations showing a transition to more elongated or cylindrical micelles at higher concentrations or salt conditions. figshare.com
| Property | Reported Value | Simulation Details |
|---|---|---|
| Radius of Gyration | ~1.7 - 1.9 nm | All-atom MD simulations with various force fields. |
| Mean Micellar Radius | ~1.94 Å | MD simulations in explicit water. rsc.org |
| Eccentricity | Relatively low, indicating a spherical shape. | All-atom MD simulations. acs.org |
| Solvent Accessible Surface Area (SASA) | Varies significantly with the force field used. | Comparison of different force fields in MD simulations. acs.org |
MD simulations have been employed to study the behavior of SDS molecules at interfaces, which is crucial for understanding its role as a surfactant in applications such as emulsification and foaming. At both liquid/liquid and liquid/vapor interfaces, SDS molecules orient themselves with their hydrophobic tails extending into the non-aqueous phase (or vapor) and their hydrophilic headgroups remaining in the aqueous phase. researchgate.netnih.gov
Simulations have shown that the presence of SDS at an interface significantly reduces the interfacial tension. researchgate.netmdpi.com The packing and ordering of the SDS molecules in the monolayer are dependent on the nature of the interface. For instance, at a water/carbon tetrachloride interface, the SDS tails are more ordered and the molecule is less tilted with respect to the surface normal compared to the water/vapor interface. researchgate.net The tail ordering also increases with higher surfactant coverage at the interface. nih.gov The synergistic effects of mixing SDS with other surfactants, such as cetyl trimethylammonium bromide (CTAB), on the reduction of surface tension have also been investigated using MD simulations. tandfonline.com
The interaction of SDS with proteins and biological membranes is of great interest, particularly in biochemistry for its use in protein denaturation and in understanding the effects of surfactants on cells. MD simulations have provided a molecular-level picture of these interactions.
SDS-Protein Interactions: Simulations have been used to unravel the microscopic mechanisms of protein unfolding induced by SDS. illinois.edu These studies show that SDS molecules bind to the protein, with the hydrophobic tails interacting with the protein's hydrophobic core and the charged headgroups interacting with charged or polar residues on the protein surface. illinois.edu This binding disrupts the native protein structure, leading to unfolding. The simulations can capture the initial binding events and the subsequent conformational changes in the protein on a timescale of microseconds. illinois.edu The extent of unfolding and the final structure of the SDS-protein complex can also be investigated. illinois.edu
SDS-Membrane Interactions: MD simulations have been performed to study the interaction of SDS with lipid bilayers, which serve as a model for cell membranes. iphy.ac.cnnih.govnih.gov These simulations show that SDS molecules can readily penetrate the lipid bilayer. iphy.ac.cn At low concentrations, the insertion of SDS can lead to a decrease in the area per lipid and an increase in the bilayer thickness and lipid tail order. iphy.ac.cn This is attributed to the role of SDS molecules as intermediaries that enhance the interactions between the lipid molecules. iphy.ac.cn At higher concentrations, SDS can cause significant disruption of the membrane structure, which is relevant to its lytic activity.
Dissipative Particle Dynamics (DPD) Simulations for SDS Phase Behavior
Dissipative Particle Dynamics (DPD) is a coarse-grained simulation technique that is particularly well-suited for studying the phase behavior of complex fluids over large time and length scales. acs.orgdur.ac.ukacs.org In DPD, particles represent fluid elements and interact through conservative, dissipative, and random forces, which collectively ensure that the system exhibits correct hydrodynamic behavior. princeton.edu
DPD simulations have been successfully used to construct the phase diagram of SDS in aqueous solution. acs.orgrsc.org By systematically varying the concentration of SDS, simulations can reproduce the experimentally observed sequence of phases, including spherical micelles, cylindrical micelles, and lamellar phases. dur.ac.ukrsc.org The ability to rapidly screen a wide range of parameters makes DPD a powerful tool for developing transferable models that can predict the phase behavior of different anionic surfactants. rsc.org These models have shown excellent agreement with experimental data, such as the lamellar layer spacing. rsc.org
Monte Carlo (MC) Simulations in SDS Research
Monte Carlo (MC) simulations are another class of computational methods that have been applied to study SDS systems. Unlike MD simulations, which are deterministic, MC simulations are stochastic and use random numbers to sample the configuration space of a system.
Grand canonical Monte Carlo (GCMC) simulations have been used to study the micellization of SDS. acs.orgnih.govresearchgate.net In this approach, the chemical potential, volume, and temperature are fixed, and the simulation samples different numbers of particles and configurations. This allows for the direct calculation of thermodynamic properties such as the critical micelle concentration (cmc), average aggregation number, and the degree of counterion binding. acs.orgnih.gov Lattice-based MC models with explicit counterions have been developed for ionic surfactants like SDS. acs.orgnih.gov While these models can capture the correct trends and orders of magnitude for various micellar properties, they may underpredict the cmc and aggregation number, suggesting that further refinement of the models is needed. acs.orgnih.gov
Development and Validation of Force Fields for SDS in Simulations
The accuracy of molecular dynamics (MD) simulations of Sodium Dodecyl Sulfate (SDS) systems is fundamentally dependent on the quality of the underlying force field—the set of mathematical functions and parameters that describe the potential energy of the system. The development and validation of force fields for SDS are critical for reliably predicting its behavior, from micelle formation to interfacial properties. Both all-atom (AA) and united-atom (UA) models are employed, each with distinct advantages and challenges.
Force Field Parameterization Strategies
The parameterization of a force field for SDS involves defining the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interaction parameters. While many parameters for the alkyl chain can be adapted from existing hydrocarbon force fields, the sulfate headgroup and its interaction with counterions and water molecules require special attention.
One common strategy involves refining existing force fields, such as GROMOS, CHARMM, and OPLS, to better reproduce experimental data for SDS. This often entails adjusting the Lennard-Jones (L-J) parameters, particularly the potential well depth (ε) and the collision diameter (σ), for specific atom types. For instance, scaling the L-J parameters has been shown to be effective in fitting the experimental surface tension of SDS solutions psgraw.comnih.gov.
Another critical aspect of parameterization is the determination of partial atomic charges. These are often derived from quantum mechanical (QM) calculations, which provide a more accurate representation of the electron distribution within the molecule. The choice of QM method and basis set can significantly influence the resulting charges and, consequently, the simulated properties.
The interaction between the sodium counterion (Na+) and the sulfate headgroup is particularly sensitive to the L-J parameters. An overly strong interaction can lead to an underestimation of the critical micelle concentration (CMC) and unphysical aggregation behavior in simulations acs.orgnih.gov. Therefore, careful tuning of the Na+-sulfate oxygen L-J parameters is crucial for accurate micelle modeling.
Validation Against Experimental Data
The validation of a newly developed or modified force field is a rigorous process of comparing simulation results with a range of experimental data. For SDS, key validation targets include thermodynamic, structural, and dynamic properties.
Thermodynamic Properties: A primary validation metric is the surface tension of the air-water interface in the presence of SDS. Many united-atom force fields initially failed to reproduce the experimental surface tension accurately. By scaling the Lennard-Jones parameters, researchers have successfully developed new parameter sets that show good agreement with experimental values psgraw.comnih.gov. The critical micelle concentration (CMC) is another crucial thermodynamic property used for validation, although its direct calculation from simulations can be computationally expensive.
Structural Properties: The structure of SDS micelles, including their size (aggregation number), shape, and internal organization, is a key benchmark for force field validation. Simulations should be able to reproduce the spherical or cylindrical shape of micelles depending on the concentration and ionic strength. The radial distribution functions (RDFs) between different components of the system (e.g., Na+ ions and sulfate oxygens) provide a detailed picture of the local structure and are used to assess the accuracy of the ion-headgroup interactions acs.orgnih.gov. An overly strong interaction, indicated by a high first peak in the RDF, can lead to unrealistic "crystal-like" layering of counterions on the micelle surface acs.orgnih.gov.
Dynamic Properties: The diffusion coefficient of SDS monomers and micelles is another property that can be compared with experimental values, often obtained from techniques like dynamic light scattering. Accurate prediction of dynamic properties indicates that the force field correctly captures the frictional and interaction forces experienced by the surfactant molecules.
The table below summarizes a selection of force fields and their performance in reproducing key experimental properties of SDS.
| Force Field Family | Model Type | Key Parameterization Focus | Validation Properties | Findings |
| GROMOS | All-Atom/United-Atom | Lennard-Jones parameters for Na+ and sulfate oxygens | Micelle structure at high aggregation numbers | Versions like GROMOS45A3 can lead to unphysical bicelle structures for large micelles due to overly strong Na+-headgroup binding acs.orgnih.gov. |
| CHARMM | All-Atom | General parameter refinement | Micelle structure, protein-surfactant interactions | CHARMM36 has been shown to perform well for SDS-containing systems researchgate.net. |
| OPLS | All-Atom/United-Atom | Adaptation for sulfate headgroup | Micelle structure at high aggregation numbers | Similar to some GROMOS versions, OPLS-AA can also produce unrealistic bicelle structures for large aggregates acs.orgnih.gov. |
| Custom UA Models | United-Atom | Scaling of Lennard-Jones parameters (ε and σ) | Surface tension, micelle structure | New parameter sets successfully reproduce experimental surface tension, which older UA models failed to do psgraw.comnih.gov. |
Comparative Studies of Different Force Fields
Several studies have conducted comparative analyses of different force fields for SDS simulations. These studies highlight that the choice of force field can have a significant impact on the predicted properties, particularly for large-scale phenomena like the formation of large micelles.
The following table presents a conceptual comparison of simulation results for SDS properties using different force fields against experimental values.
| Property | Experimental Value | Simulated Value (GROMOS45A3) | Simulated Value (CHARMM36) | Simulated Value (Custom UA) |
| Surface Tension (at CMC) | ~39 mN/m | Often overestimates | Generally good agreement | Good agreement after parameter scaling psgraw.com |
| Micelle Aggregation Number | 60-100 (spherical) | Can form unrealistic structures at high N_agg acs.orgnih.gov | Reproduces spherical and rod-like structures | Captures correct micelle structure psgraw.comnih.gov |
| Na+-Sulfate Oxygen RDF Peak | Moderate | High peak, indicating overly strong binding acs.orgnih.gov | More realistic peak height | Not explicitly reported in the same comparative context |
Emerging Research Directions and Future Perspectives for Sodium Dodecyl Sulfate
Novel Methodologies for SDS Detection and Quantification in Research Contexts
Accurate detection and quantification of SDS are crucial, particularly in fields like proteomics where residual SDS can interfere with mass spectrometry, and in bioengineering, where it can impact biocompatibility. allumiqs.comnih.gov Traditional methods for SDS quantification are often laborious and require specialized equipment. researchgate.net Consequently, there is a growing demand for rapid, sensitive, and selective methods for its determination in complex aqueous samples.
Recent innovations have led to the development of several promising techniques. One novel approach is a colorimetric method that utilizes polyethylene (B3416737) glycol-polycaprolactone nanoparticles (PEG–PCL NPs) in conjunction with the Bradford reagent. researchgate.net This method demonstrates high selectivity and sensitivity for SDS, with a linear detection range of 0–200 μg/mL. researchgate.net Another emerging technique employs polyelectrolyte microcapsules (PMCs) containing a fluorescently labeled polymer. researchgate.net In the presence of SDS at concentrations above 5 μg/ml, the microcapsules are destroyed, leading to an increase in fluorescence intensity that can be measured. researchgate.net For quantitative analysis, a turbidimetric method based on the change in light absorption of the PMC suspension after exposure to SDS has been developed, with a detectable concentration range of 10 to 50 μg/ml. researchgate.net
Fluorescent probes are also being designed for highly selective and sensitive SDS detection in various samples, including tap water and home-care products. researchgate.net Furthermore, established methods are being refined for greater precision and applicability to small sample volumes. For instance, a quantitative method using the carbocyanine dye Stains-All, which changes color in the presence of SDS, has been improved for better accuracy and reproducibility in microliter-volume biochemical samples. nih.govresearchgate.net Other analytical techniques such as high-performance liquid chromatography (HPLC) and vibrational sum frequency spectroscopy (VSFS) continue to be employed for precise SDS determination. sielc.comresearchgate.net
| Methodology | Principle | Detection Range | Key Advantages |
|---|---|---|---|
| PEG–PCL Nanoparticles with Bradford Reagent | Colorimetric response to SDS. researchgate.net | 0–200 μg/mL researchgate.net | High selectivity and sensitivity, promising for rapid, onsite estimation. researchgate.net |
| Polyelectrolyte Microcapsules (PMCs) | Qualitative: Fluorescence increase upon PMC destruction. Quantitative: Turbidimetric measurement. researchgate.net | Qualitative: > 5 μg/ml. Quantitative: 10–50 μg/ml. researchgate.net | Cheap, fast, and suitable for wastewater and surface water analysis. researchgate.net |
| Perylene-based Fluorescent Probe | Highly selective and sensitive fluorescence-based detection. researchgate.net | Not specified | High efficiency for detection in home-care items and tap water. researchgate.net |
| Visible Light Spectroscopy with Stains-All | Color change of dye from fuchsia to yellow upon SDS addition. researchgate.net | Proportional and reliable for microliter-volume samples. researchgate.net | Simple, robust, accurate, and precise. nih.gov |
Exploration of SDS in Advanced Biomaterials and Bioengineering Applications
The unique properties of SDS are being harnessed in the development of advanced biomaterials for applications ranging from tissue engineering to drug delivery. mdpi.com In the field of nanotechnology, SDS has been used to improve the biocompatibility of gold nanorods (GNRs), which have potential in cancer theranostics. mdpi.com By modifying the surface of GNRs with SDS, researchers can reduce their cytotoxicity without significantly altering their desirable plasmonic properties. mdpi.com
SDS is a key reagent in decellularization, a process used to create natural scaffolds for tissue engineering by removing cellular components from tissues while preserving the extracellular matrix (ECM). nih.govresearchgate.net However, residual SDS can elicit an adverse host response. nih.gov Research is focused on optimizing decellularization protocols to effectively remove cells while minimizing residual SDS to improve the biocompatibility of the resulting bioscaffolds. nih.govresearchgate.net
Furthermore, SDS is being incorporated into novel biomaterials to confer specific functionalities. For instance, nanoporous polymer films loaded with SDS have been shown to act as anti-biofilm surface coatings. dtu.dk These materials can block bacterial attachment and significantly reduce the formation of biofilms by gram-negative bacteria like Escherichia coli. dtu.dk In the realm of hydrogels, which are widely used in tissue engineering and drug delivery, SDS can be used to tailor their rheological properties. nih.govmdpi.com The interaction between SDS and polymers like gelatin can alter the gel strength, gelation kinetics, and melting/gelling temperatures, which is crucial for their processing and functionality. nih.govmdpi.com SDS is also used in the synthesis of shape-memory hydrogels through micellar copolymerization, where it influences the material's microstructure and thermal properties. researchgate.net
| Application Area | Role of SDS | Key Research Finding |
|---|---|---|
| Nanomaterial Biocompatibility | Surface modification agent for gold nanorods. mdpi.com | Improves biocompatibility and stability of GNRs without disrupting their plasmonic properties. mdpi.com |
| Tissue Engineering (Decellularization) | Detergent for cell removal to create ECM scaffolds. nih.gov | Residual SDS can cause fibroblast activation and foreign body response; optimization of removal is critical. nih.gov |
| Anti-Biofilm Coatings | Active agent loaded into nanoporous polymer films. dtu.dk | Significantly reduces biofilm formation by E. coli on surfaces. dtu.dk |
| Hydrogel Modification | Modifies rheological and shape-memory properties. nih.govresearchgate.net | Alters gel strength, kinetics, and thermal behavior of gelatin and other polymer hydrogels. nih.govmdpi.com |
Integration of SDS-Based Techniques with Multi-Omics Approaches
In the era of systems biology, multi-omics approaches that integrate data from genomics, transcriptomics, proteomics, and metabolomics are becoming increasingly important. SDS plays a pivotal role, particularly in proteomics, due to its exceptional ability to solubilize proteins, especially hydrophobic membrane proteins. allumiqs.comnih.gov This property is fundamental for achieving comprehensive proteome coverage in complex biological samples. nih.gov The most well-known application is SDS-polyacrylamide gel electrophoresis (SDS-PAGE), a technique that separates proteins based on their molecular weight and is a cornerstone of proteomic analysis. creative-proteomics.comnih.gov
However, the major challenge of using SDS in proteomics is its incompatibility with downstream mass spectrometry (MS), a primary tool for protein identification and quantification. allumiqs.comresearchgate.net SDS can suppress the ionization of peptides and interfere with chromatographic separation, thus hindering the analysis. researchgate.netresearchgate.net Consequently, a significant area of research is the development of effective SDS depletion strategies that allow for the benefits of its solubilizing power without compromising MS analysis. allumiqs.com
Several techniques for SDS removal have been developed and compared, including in-gel digestion, protein precipitation (using acetone (B3395972) or trichloroacetic acid), and filter-aided sample preparation (FASP). researchgate.netnih.gov Acetone precipitation has been identified as a favorable strategy, increasing the number of identifiable proteins and peptides. researchgate.netnih.gov Another simple and effective method involves the precipitation of SDS as potassium dodecyl sulfate (B86663) (KDS) by adding potassium chloride, which can remove over 99.9% of SDS from peptide samples with high peptide recovery. nih.gov These advancements in SDS removal are crucial for integrating SDS-based protein extraction methods into high-throughput multi-omics workflows, enabling deeper and more comprehensive analysis of the proteome. nih.gov
Further Development of Computational Models for Complex SDS Systems
Computational modeling, particularly molecular dynamics (MD) simulations, provides an atomic-level understanding of the behavior of SDS in various systems. nih.gov These simulations are invaluable for elucidating the structure and dynamics of SDS micelles, their formation, and their interactions with other molecules like proteins. nih.govnih.gov
A significant focus of current research is the refinement of force fields used in MD simulations to more accurately represent the behavior of SDS. nih.govacs.org Studies have shown that the choice of force field can significantly impact the simulated structure of SDS aggregates, with some models leading to unrealistic formations. nih.govacs.org The parameters for sodium ions and the sulfate headgroup, as well as the water model used, are critical for obtaining accurate representations of micellar structures. nih.govresearchgate.net
Researchers are also developing and validating new computational models, such as the MARTINI 3.0 coarse-grained model, which can overcome some of the time and size scale limitations of all-atom simulations. frontiersin.orgua.pt These advanced models allow for the simulation of larger systems over longer timescales, enabling the study of complex processes like the phase behavior of SDS solutions in the presence of other ions. frontiersin.orgua.pt MD simulations are also being used to investigate the adsorption of SDS onto various surfaces, such as titanium dioxide, providing insights into how surfactant molecules aggregate at interfaces. nih.gov These computational studies complement experimental work and are crucial for the rational design of new materials and processes involving SDS.
| Research Area | Computational Technique | Key Insights and Developments |
|---|---|---|
| Micelle Structure and Dynamics | All-atom and Coarse-grained Molecular Dynamics (MD) | Force field parameters, particularly for ions and water models, are critical for accurate simulation of micelle shape. nih.govacs.org |
| Protein-Micelle Interactions | All-atom MD Simulations | Provides atomic-level picture of SDS aggregation around proteins and helix association. nih.govnih.gov |
| Model Development | Coarse-grained (CG) MD (e.g., MARTINI 3.0) | New models like MARTINI 3.0 improve the ability to simulate larger systems and complex phase behavior. frontiersin.orgua.pt |
| Surface Adsorption | Molecular Dynamics (MD) | Reveals how SDS molecules aggregate and form structures on solid surfaces like TiO2. nih.gov |
Q & A
Q. How does SDS enable protein denaturation in SDS-PAGE, and what experimental parameters ensure reproducibility?
SDS disrupts non-covalent interactions in proteins by binding to hydrophobic regions at a ratio of ~1.4 g SDS per gram of protein, imparting a uniform negative charge. This allows separation by molecular weight during electrophoresis. Key parameters include:
- Laemmli buffer composition : 2% SDS, 10% glycerol, 62.5 mM Tris-HCl (pH 6.8), and 0.01% bromophenol blue .
- Sample preparation : Boiling samples at 95–100°C for 5 minutes to ensure complete denaturation and SDS binding.
- Gel consistency : Adjusting acrylamide concentration (e.g., 10–12% resolving gel for 10–200 kDa proteins). Deviations in buffer pH or SDS purity can cause band smearing .
Q. What methods are reliable for quantifying SDS concentrations in aqueous solutions?
- Conductivity measurements : Calibrate using known SDS concentrations (0.1–10 mM) and account for temperature effects (e.g., 25°C standard) .
- Colorimetric assays : Methylene blue active substance (MBAS) method, where SDS forms a blue complex measurable at 650 nm. Validate with internal standards to avoid interference from salts or organic contaminants .
- Gravimetric analysis : Evaporate solvent and weigh SDS residue. Precipitate SDS with KCl if impurities are present .
Q. How does SDS enhance protein solubility for chromatography or spectroscopy?
SDS solubilizes hydrophobic proteins by forming micelles that encapsulate hydrophobic regions. For optimal results:
- Use SDS at concentrations above its critical micelle concentration (CMC: ~8.2 mM at 25°C).
- Avoid excessive SDS (>0.1% w/v) in circular dichroism (CD) spectroscopy, as it can distort secondary structure signals. Dialyze samples post-solubilization if necessary .
Advanced Research Questions
Q. How can micellization parameters (CMC, aggregation number) of SDS be derived from conductivity data?
- Model fitting : Apply the Debye-Hückel-Onsager conductivity theory to account for ionic strength and temperature. For example, CMC decreases with increasing NaCl concentration due to charge screening .
- Parameter estimation : Use nonlinear regression to fit conductivity (κ) vs. SDS concentration (C) data. The breakpoint at CMC is identified by a change in slope. Aggregation numbers (n) are derived from post-CMC slopes .
- Validation : Compare with surface tension or fluorescence quenching data to resolve discrepancies in β (counterion binding parameter) .
Q. What computational models predict micelle/water partition coefficients for SDS systems?
- COSMO-RS : Predicts partition coefficients (log P) based on solute surface charge distributions. Validated for aromatic hydrocarbons in SDS micelles (e.g., log P = 2.5 for benzene) .
- UNIFAC group contribution : Estimates log P using functional group interactions. Adjust for SDS’s anionic headgroup contribution, which enhances partitioning of cationic solutes .
- Limitations : Both models underestimate interfacial contributions for amphiphilic solutes. Experimental validation via NMR or UV-Vis titration is recommended .
Q. How do SDS activity measurements validate micelle formation models?
- EMF and pNa electrodes : Directly measure surfactant ion (a_D) and counterion (a_Na) activities. Above CMC, a_D increases linearly with concentration, supporting the phase-separation model .
- Gibbs adsorption isotherm : Calculate surface excess (Γ) from γ (surface tension) and activity gradients. For SDS, Γ ≈ 3.3 × 10⁻⁶ mol/m² at 25°C .
- Charged phase separation : Log(a_D) vs. log(a_Na) plots show a linear relationship (slope ≈ 0.6), confirming micelles as charged pseudo-phases .
Q. What role does SDS play in colloidal stabilization for electrophoretic deposition (EPD)?
- Zeta potential modulation : SDS adsorbs on particle surfaces (e.g., MoS₂), increasing zeta potential from −30 mV to −60 mV, reducing agglomeration. Optimize SDS concentration (0.1–0.5% w/v) to avoid excessive foam formation .
- Suspension stability : SDS enhances aqueous dispersion stability over 30 days (evidenced by minimal sedimentation) compared to organic solvents like NMP .
Q. How effective is SDS in desorbing hydrophobic contaminants (e.g., PAHs) from sediments?
- Factorial design : Test SDS concentration (1–2× CMC), pH (4–9), and contact time (6–24 hrs). For Mboppi River sediment, 1 g/L SDS achieved 72% PAH desorption at pH 7 .
- Mechanism : SDS micelles solubilize PAHs via hydrophobic partitioning. Post-treatment, separate SDS-PAH complexes via centrifugation or ultrafiltration .
Methodological Notes
- Data conflicts : Discrepancies in CMC values (e.g., 8.2 mM vs. 8.1 mM) arise from measurement techniques (conductivity vs. surface tension). Standardize methods for cross-study comparisons .
- Advanced characterization : Pair dynamic light scattering (DLS) with cryo-TEM to resolve SDS micelle size distributions (typically 3–5 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
